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Core Science & Biosynthesis

Foundational

2-[(Tert-butylsulfanyl)methyl]piperidine CAS number 1820639-50-6

An In-depth Technical Guide to the Synthesis and Characterization of 2-Substituted Piperidines: A Representative Approach for 2-[(Tert-butylsulfanyl)methyl]piperidine Senior Application Scientist Note: Initial searches f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Substituted Piperidines: A Representative Approach for 2-[(Tert-butylsulfanyl)methyl]piperidine

Senior Application Scientist Note: Initial searches for detailed technical information on 2-[(Tert-butylsulfanyl)methyl]piperidine (CAS Number 1820639-50-6) did not yield published scientific literature regarding its synthesis, characterization, or application. This guide, therefore, provides a comprehensive, technically-grounded framework for the synthesis and analysis of structurally similar 2-(alkylsulfanyl)methyl-piperidines. The protocols and data presented are representative and based on established chemical principles and analogous, well-documented piperidine derivatives.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a frequent component in a multitude of natural products and synthetic pharmaceuticals, spanning over twenty drug classes.[1][2] The piperidine moiety's utility stems from its stable chair conformation, which allows for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating aqueous solubility and lipophilicity, key parameters in establishing favorable pharmacokinetic profiles.[3] The ability to functionalize the piperidine ring at various positions makes it an exceptionally adaptable scaffold for designing novel therapeutics targeting a wide range of diseases, including those affecting the central nervous system (CNS) and various cancers.[4][5]

This guide focuses on a plausible synthetic pathway and characterization of 2-substituted piperidines, providing a robust template for researchers working with novel derivatives like 2-[(Tert-butylsulfanyl)methyl]piperidine.

A Representative Synthetic Pathway

The synthesis of 2-[(alkylsulfanyl)methyl]piperidines can be logically approached from commercially available 2-piperidinemethanol. The strategy involves three key stages: protection of the reactive secondary amine, activation of the primary alcohol for substitution, and subsequent displacement with a thiol nucleophile, followed by deprotection. This approach provides excellent control over the chemical transformations and is amenable to a wide range of substrates.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation (Tosylation) cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection A 2-Piperidinemethanol B N-Boc-2-piperidinemethanol A->B (Boc)₂O, Et₃N DCM C N-Boc-2-(tosyloxymethyl)piperidine B->C TsCl, Pyridine DCM, 0°C D N-Boc-2-[(tert-butylsulfanyl)methyl]piperidine C->D NaS(t-Bu), DMF E 2-[(Tert-butylsulfanyl)methyl]piperidine D->E TFA or HCl DCM

A plausible synthetic route to 2-[(Tert-butylsulfanyl)methyl]piperidine.
Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

This initial step protects the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.

  • Reagents: 2-Piperidinemethanol (1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.), Triethylamine (Et₃N, 3.5 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-piperidinemethanol (e.g., 3.0 g, 26.0 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]

    • Add triethylamine (e.g., 14.5 mL, 104 mmol) to the solution.[6]

    • Add di-tert-butyl dicarbonate (e.g., 6.8 g, 31.2 mmol) portion-wise at room temperature.[6]

    • Stir the reaction mixture for 16 hours at room temperature.

    • Quench the reaction by adding water (70 mL). Separate the organic layer.

    • Wash the organic layer with water (2 x 50 mL) and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as an oil that can be used without further purification.[6]

The hydroxyl group is converted to a p-toluenesulfonate (tosylate), an excellent leaving group for nucleophilic substitution. This conversion proceeds with retention of stereochemistry at the C-2 position.[7][8]

  • Reagents: N-Boc-2-piperidinemethanol (1.0 eq.), p-Toluenesulfonyl chloride (TsCl, 1.2 eq.), Pyridine (as solvent and base) or Triethylamine (1.5 eq.) in DCM.

  • Procedure:

    • Dissolve N-Boc-2-piperidinemethanol (1.0 eq.) in anhydrous DCM (10 volumes) and cool the solution to 0 °C in an ice bath.[9]

    • Slowly add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).[9]

    • Stir the reaction at 0 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate may be purified by flash column chromatography on silica gel.

This is the key bond-forming step, where the tosylate leaving group is displaced by the tert-butylthiolate nucleophile in an Sₙ2 reaction to form the thioether linkage.[10][11]

  • Reagents: N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq.), Sodium tert-butylthiolate (NaS(t-Bu), 1.5 eq.), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the tosylate intermediate (1.0 eq.) in anhydrous DMF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add sodium tert-butylthiolate (1.5 eq.) to the solution. Note: Sodium tert-butylthiolate can be prepared by reacting tert-butyl mercaptan with sodium hydride in anhydrous THF.

    • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free secondary amine.

  • Reagents: Boc-protected intermediate (1.0 eq.), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.

  • Procedure:

    • Dissolve the N-Boc protected piperidine (1.0 eq.) in DCM (10 volumes).

    • Add an excess of TFA (e.g., 5-10 equivalents) or a solution of 4M HCl in dioxane.

    • Stir the solution at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with 1M NaOH solution to a pH > 10.

    • Extract the free amine product with DCM or ethyl acetate (3 x volumes).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. If the hydrochloride salt is desired, the concentrated solution from step 4 can be triturated with diethyl ether to precipitate the salt.

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. Below are the expected spectral characteristics for a compound such as 2-[(tert-butylsulfanyl)methyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The piperidine ring protons typically appear as a series of complex multiplets in the 1.2-3.5 ppm range.

| Table 1: Representative ¹H and ¹³C NMR Data | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) and Multiplicity | | Piperidine H-2 | ~2.8 - 3.0 (m) | | Piperidine H-6 (axial) | ~2.6 - 2.7 (dt) | | Piperidine H-6 (equatorial) | ~3.0 - 3.2 (d) | | -CH₂-S- | ~2.5 - 2.7 (m, 2H) | | Piperidine ring CH₂ (H-3, H-4, H-5) | ~1.2 - 1.9 (m, 6H) | | S-C(CH₃)₃ | ~1.35 (s, 9H) | | N-H | ~1.5 - 2.5 (br s, 1H) | | ¹³C NMR (101 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | | Piperidine C-2 | ~58 - 60 | | Piperidine C-6 | ~46 - 48 | | -CH₂-S- | ~38 - 40 | | S-C (CH₃)₃ | ~42 - 44 | | S-C(C H₃)₃ | ~30 - 32 | | Piperidine C-4 | ~25 - 27 | | Piperidine C-3, C-5 | ~24 - 26 |

Note: These are estimated values based on analogous structures. Actual shifts and coupling constants will vary.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Electron Ionization (EI) will produce more fragmentation.[15]

Workflow cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Characterization A Crude Reaction Mixture B Flash Column Chromatography A->B C Pure Compound B->C D NMR (¹H, ¹³C) C->D E Mass Spectrometry (LC-MS, GC-MS) C->E F Purity Check (HPLC) C->F G Validated Structure D->G E->G F->G

General experimental workflow for synthesis and validation.

| Table 2: Expected Mass Spectrometry Data for C₁₀H₂₁NS | | :--- | :--- | | Analysis | Expected m/z Value | | Molecular Formula | C₁₀H₂₁NS | | Molecular Weight | 187.35 g/mol | | ESI-MS ([M+H]⁺) | 188.15 | | Key EI-MS Fragments | Fragment Structure | | m/z 130 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) | | m/z 84 | [Piperidine ring fragment]⁺ | | m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |

Characteristic fragmentation of piperidines under EI-MS often involves α-cleavage, where the bond adjacent to the nitrogen is broken, leading to the loss of the largest substituent at the α-carbon and the formation of a stable iminium ion.[15][16]

Conclusion and Outlook

While direct information on 2-[(Tert-butylsulfanyl)methyl]piperidine is scarce, its structure is readily accessible through established synthetic methodologies. The protocols and characterization data outlined in this guide provide a solid foundation for the synthesis and validation of this and other novel 2-substituted piperidine analogs. Given the proven success of the piperidine scaffold in drug discovery, such derivatives represent valuable building blocks for developing next-generation therapeutics.[2][4] Further research into their biological activity is warranted and will be greatly facilitated by the robust chemical synthesis framework presented herein.

References

  • BenchChem. (2025).
  • Pharmaresearch. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • D’yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4965. [Link]

  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1695–1706. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • ACS Publications. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • BenchChem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. BenchChem.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Kurteva, V. B., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • PMC. (2014). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 19(7), 9628–9641. [Link]

  • PubMed. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(7), 359-66. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-alkyl substituted piperidine.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....
  • BenchChem. (2025).
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.
  • Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]

  • Google Patents. (n.d.). US5374728A - Process for the preparation of 2-aminomethylpiperidine.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

Sources

Exploratory

Structure and Properties of 2-((tert-butylsulfanyl)methyl)piperidine

This guide provides an in-depth technical analysis of 2-((tert-butylsulfanyl)methyl)piperidine , a specialized heterocyclic building block used in medicinal chemistry and ligand design. [1][2] Introduction & Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-((tert-butylsulfanyl)methyl)piperidine , a specialized heterocyclic building block used in medicinal chemistry and ligand design.

[1][2]

Introduction & Chemical Identity

2-((tert-butylsulfanyl)methyl)piperidine (CAS: 1820639-50-6 as HCl salt) is a functionalized piperidine derivative characterized by a bulky tert-butyl thioether moiety attached to the C2 position via a methylene linker.[1][2] This structural motif combines the pharmacological versatility of the piperidine ring with the lipophilic and metabolic properties of a bulky sulfide.

In drug development, this compound serves as a critical intermediate for introducing steric bulk and modulating lipophilicity (LogP) without significantly increasing molecular weight. The tert-butyl group protects the sulfur atom from facile metabolic S-dealkylation, making it a robust "metabolic handle" compared to smaller alkyl sulfides.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-[(tert-butylsulfanyl)methyl]piperidine
CAS Number 1820639-50-6 (Hydrochloride salt)
Molecular Formula C₁₀H₂₁NS (Free Base)
Molecular Weight 187.35 g/mol (Free Base); 223.81 g/mol (HCl Salt)
SMILES CC(C)(C)SCC1CCCCN1
Structure Class Heterocyclic Thioether; Piperidine Derivative

Synthesis & Manufacturing Protocol

The synthesis of 2-((tert-butylsulfanyl)methyl)piperidine requires a strategic approach to prevent side reactions such as S-alkylation of the nitrogen or ring opening. The most robust industrial route involves the nucleophilic displacement of an activated alcohol derivative by a tert-butyl thiolate, using a nitrogen-protecting group strategy.

Step-by-Step Synthetic Pathway
Step 1: N-Protection

The starting material, piperidin-2-ylmethanol , is protected using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-2-hydroxymethylpiperidine . This prevents N-alkylation in subsequent steps.

  • Reagents: Boc₂O, Et₃N, DCM.

  • Conditions: 0°C to RT, 4 h.

Step 2: Activation of the Alcohol

The hydroxyl group is converted into a good leaving group, typically a mesylate (Ms) or tosylate (Ts).

  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N, DCM.

  • Mechanism: Formation of the sulfonate ester makes the methylene carbon electrophilic.

Step 3: Nucleophilic Displacement (Thio-alkylation)

The activated intermediate reacts with sodium tert-butylthiolate (t-BuSNa). The steric bulk of the tert-butyl group requires a strong nucleophile and polar aprotic solvent (DMF or DMSO) to drive the S_N2 reaction.

  • Reagents: t-BuSH, NaH (to generate thiolate in situ) or t-BuSNa, DMF.

  • Conditions: 60-80°C, 12-24 h.

  • Note: The bulky nucleophile attacks the primary carbon; the N-Boc group prevents interference.

Step 4: Deprotection & Salt Formation

The Boc group is removed under acidic conditions to yield the final product as the hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: 2-((tert-butylsulfanyl)methyl)piperidine hydrochloride.[1][2][3]

Synthesis Workflow Diagram

SynthesisPath cluster_legend Key Transformation Start Piperidin-2-ylmethanol Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Step2 Activation (MsCl, Et3N) Step1->Step2 Intermediate 1 Step3 Thio-Alkylation (t-BuSNa, DMF) Step2->Step3 Mesylate Step4 Deprotection (HCl/Dioxane) Step3->Step4 N-Boc Thioether End 2-((tert-butylsulfanyl)methyl)piperidine HCl (CAS: 1820639-50-6) Step4->End

Figure 1: Synthetic pathway for the production of 2-((tert-butylsulfanyl)methyl)piperidine from piperidin-2-ylmethanol.[1]

Physical & Chemical Properties

The introduction of the tert-butylthio group significantly alters the physicochemical profile compared to the parent piperidine.

Physicochemical Data Profile
PropertyValue (Predicted/Observed)Significance
pKa (Conjugate Acid) ~10.5 - 11.0Typical for secondary amines; slightly lowered by the inductive effect of the β-sulfur.
LogP (Lipophilicity) ~2.5 - 3.0The tert-butyl group adds substantial lipophilicity, improving membrane permeability compared to methyl sulfide analogs.
Boiling Point ~240°C (Free Base, est.)High boiling point due to molecular weight and polarity.
Solubility High in MeOH, DMSO, Water (as HCl salt)The salt form is highly water-soluble; the free base is soluble in organic solvents (DCM, EtOAc).
Chirality C2 is a chiral centerUsually synthesized as a racemate unless starting from enantiopure (S)- or (R)-piperidin-2-ylmethanol.

Reactivity Profile & Applications

Reactivity Matrix

This molecule possesses two distinct nucleophilic centers: the secondary amine (N) and the thioether sulfur (S) .

  • N-Alkylation/Acylation: The secondary amine is the primary reactive site. It readily undergoes reductive amination, acylation, or S_N2 reactions to form tertiary amines (drug candidates).

  • S-Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using reagents like m-CPBA or H₂O₂. The tert-butyl group provides steric protection, often making the oxidation slower and more controllable than in methyl sulfides.

  • Metal Coordination: The N and S atoms can act as a bidentate ligand (N,S-donor) for transition metals (Pd, Cu), potentially useful in asymmetric catalysis if the scaffold is chiral.

Drug Discovery Applications
  • Fragment-Based Drug Design (FBDD): The molecule serves as a "linker-scaffold" that positions a lipophilic bulk (t-Bu) at a specific distance from a basic center. This mimics the side chains of certain amino acids (e.g., methionine derivatives) but with greater metabolic stability.

  • Bioisosteres: The tert-butyl sulfide moiety is often used as a bioisostere for tert-butyl ether or isopropyl groups, modulating the electronic properties of the ligand binding pocket.

Reactivity Diagram

Reactivity Center 2-((tert-butylsulfanyl)methyl)piperidine Oxidation Oxidation (m-CPBA) -> Sulfoxide/Sulfone Center->Oxidation S-reactivity Alkylation N-Alkylation (R-X) -> Tertiary Amines Center->Alkylation N-reactivity (Dominant) Coordination Metal Binding (Pd, Cu) -> N,S-Chelation Center->Coordination Bidentate Mode

Figure 2: Primary reactivity modes of the scaffold, highlighting the divergent pathways for Nitrogen and Sulfur functionalization.

Safety & Handling

  • Hazards: As a secondary amine and sulfide, the compound is likely an Irritant (Skin/Eye) . The free base may have a characteristic disagreeable "sulfide" odor (stench), though the tert-butyl group often mitigates this compared to thiols.

  • Storage: Store the Hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic absorption and slow oxidation of the sulfur.

  • Disposal: All sulfur-containing waste must be treated with bleach (hypochlorite) to oxidize sulfides before disposal, preventing the release of volatile thiols.

References

  • ChemicalBook . (n.d.). 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride Product Page. Retrieved from .

  • BLD Pharm . (n.d.). Product Analysis: 2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride. Retrieved from .

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Piperidine Derivatives. (General reference for piperidine physicochemical properties). Retrieved from .

Sources

Foundational

Technical Guide: Chiral N,S-Bidentate Ligands Based on Piperidine Scaffold

Executive Summary Topic: Design, Synthesis, and Application of Chiral N,S-Bidentate Ligands derived from the Piperidine Scaffold. Core Application: Palladium-Catalyzed Asymmetric Allylic Substitution (AAA).[1] Target Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Design, Synthesis, and Application of Chiral N,S-Bidentate Ligands derived from the Piperidine Scaffold. Core Application: Palladium-Catalyzed Asymmetric Allylic Substitution (AAA).[1] Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

This guide details the development of chiral


-amino sulfide ligands  utilizing the rigid piperidine  backbone. Unlike ubiquitous P,N-ligands (e.g., PHOX), N,S-ligands offer a unique "hard-soft" donor mismatch that modulates the electronic properties of the metal center, often resulting in distinct regio- and enantioselectivities. We focus on the synthesis of (S)-1-Alkyl-2-((arylthio)methyl)piperidines  derived from the chiral pool material L-pipecolic acid  and their deployment in asymmetric catalysis.[1]

Ligand Design & Structural Rationale

The Piperidine Advantage

The piperidine scaffold offers three critical advantages over flexible acyclic amino sulfides or planar pyridine derivatives:

  • Conformational Rigidity: The saturated six-membered ring locks the nitrogen lone pair and the C2-substituent into a defined spatial arrangement, minimizing the entropic penalty upon metal coordination.

  • Chiral Pool Accessibility: Enantiopure L-pipecolic acid (homoproline) is readily available, allowing for scalable synthesis without expensive resolution steps.[1]

  • Tunable Sterics: The N-substituent (R') and the S-aryl group (Ar) can be independently varied to optimize the "chiral pocket" around the metal center.

The "Hard-Soft" Mismatch

In N,S-ligands, the nitrogen atom acts as a "hard"


-donor, while the sulfur atom serves as a "soft" donor with significant 

-acceptor character (though weaker than phosphines).
  • Electronic Effect: This asymmetry renders the two termini of a

    
    -allyl palladium complex electronically distinct.
    
  • Trans-Effect: Sulfur exerts a stronger trans effect than nitrogen.[1] However, mechanistic studies suggest that in certain N,S-systems, nucleophilic attack may occur trans to the nitrogen due to steric gating or specific electronic perturbations, a phenomenon distinct from P,N-systems.

Synthesis Protocol: (S)-1-Methyl-2-((phenylthio)methyl)piperidine[1]

This protocol describes the conversion of L-pipecolic acid into the target N,S-ligand (S)-1-Methyl-2-((phenylthio)methyl)piperidine .[1]

Synthetic Pathway Visualization

SynthesisRoute Start (S)-Pipecolic Acid Step1 1. Reduction (LiAlH4, THF) Start->Step1 Inter1 (S)-2-Piperidinemethanol Step1->Inter1 Step2 2. N-Methylation (HCHO, NaBH3CN) Inter1->Step2 Inter2 (S)-1-Methyl-2- piperidinemethanol Step2->Inter2 Step3 3. Activation (MsCl, Et3N) Inter2->Step3 Inter3 Mesylate Intermediate Step3->Inter3 Step4 4. Thiol Displacement (PhSH, NaH, DMF) Inter3->Step4 Final Target N,S-Ligand Step4->Final

Figure 1: Step-wise synthesis of the chiral N,S-ligand from L-pipecolic acid.

Detailed Methodology

Step 1: Reduction to (S)-2-Piperidinemethanol

  • Suspend L-pipecolic acid (10.0 mmol) in dry THF (50 mL) under Argon.

  • Slowly add LiAlH

    
      (2.5 equiv) at 0°C.
    
  • Reflux for 12 hours.

  • Quench carefully with Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O).
  • Filter precipitate, dry organic layer (Na

    
    SO
    
    
    
    ), and concentrate.
    • Yield: ~85-90% (Colorless oil/solid).[1]

Step 2: N-Methylation (Eschweiler-Clarke or Reductive Amination) [1]

  • Dissolve (S)-2-piperidinemethanol (8.0 mmol) in MeCN (30 mL).

  • Add Formaldehyde (37% aq., 5.0 equiv) and stir for 15 min.

  • Add NaBH

    
    CN  (2.0 equiv) and adjust pH to ~5-6 with acetic acid.
    
  • Stir at RT for 4 hours.

  • Basify with NaOH (1M) and extract with DCM.

    • Checkpoint: Ensure complete N-methylation to prevent poisoning of the Pd catalyst later by secondary amines.

Step 3 & 4: Thiolation via Mesylate

  • Mesylation: Dissolve N-methyl alcohol (5.0 mmol) in DCM (20 mL) with Et

    
    N (1.5 equiv). Add MsCl  (1.2 equiv) at 0°C. Stir 1h. Wash with brine, dry, and concentrate to obtain the crude mesylate.
    
  • Displacement: In a separate flask, suspend NaH (60%, 2.0 equiv) in dry DMF (10 mL) at 0°C.

  • Add Thiophenol (PhSH, 1.5 equiv) dropwise.[1] Stir 30 min until H

    
     evolution ceases (Thiolate formation).
    
  • Add the crude mesylate (dissolved in 5 mL DMF) to the thiolate solution.

  • Heat to 60°C for 4-6 hours.

  • Workup: Quench with water, extract with Et

    
    O (to remove DMF), wash with NaOH (to remove excess PhSH), dry, and purify via flash chromatography (Hexane/EtOAc).
    

Characterization Data Summary (Expected):

ParameterValue / Observation
Appearance Colorless to pale yellow oil

H NMR
Characteristic

2.0-3.0 ppm (Piperidine ring protons),

2.3 ppm (N-Me),

7.2-7.5 ppm (S-Ph aromatic)
Chirality Retention of configuration from L-pipecolic acid (S-configuration)
Stability Prone to S-oxidation; store under Argon at -20°C

Application: Pd-Catalyzed Asymmetric Allylic Substitution

This section details the use of the synthesized ligand in the benchmark Tsuji-Trost reaction.

Reaction Mechanism & Stereocontrol

In the Pd-catalyzed allylic alkylation, the N,S-ligand creates a chiral environment around the


-allyl palladium intermediate.

The Regioselectivity Paradox: While electronic arguments (trans-effect) suggest nucleophilic attack trans to the sulfur (softer donor), steric factors often dominate. The rigid piperidine ring and the N-methyl group shield one quadrant of the complex, directing the nucleophile to the less hindered carbon, often trans to the nitrogen in this specific scaffold.

CatalyticCycle Pd_Pre Pd Precursor [Pd(allyl)Cl]2 Complex Active Catalyst (N,S)-Pd(0) Pd_Pre->Complex Ligand N,S-Ligand Ligand->Complex OxAdd Oxidative Addition Complex->OxAdd + Substrate Substrate Substrate (rac)-1,3-Diphenylallyl acetate PiAllyl Pd(II)-π-Allyl Complex (W-shaped) OxAdd->PiAllyl Attack Nucleophilic Attack (Trans to N or S?) PiAllyl->Attack + Nuc Nuc Nucleophile (Dimethyl Malonate) Product Chiral Product (S)-Alkylated Attack->Product Product->Complex Regeneration

Figure 2: Catalytic cycle for the Asymmetric Allylic Alkylation (AAA) utilizing the N,S-ligand.

Experimental Protocol (AAA)

Reagents:

  • Catalyst Precursor: [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    (2.5 mol% Pd)
  • Ligand: (S)-1-Methyl-2-((phenylthio)methyl)piperidine (5.0 - 6.0 mol%)[1]

  • Substrate: rac-1,3-Diphenyl-2-propenyl acetate (1.0 equiv)[1]

  • Nucleophile: Dimethyl malonate (3.0 equiv)

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) + catalytic KOAc (or NaH for pre-generation)

  • Solvent: CH

    
    Cl
    
    
    
    or Toluene (Solvent choice critically affects ee).[1]

Procedure:

  • Catalyst Formation: In a Schlenk tube, mix the Pd precursor and the N,S-ligand in dry CH

    
    Cl
    
    
    
    (2 mL). Stir at RT for 30 min to form the yellow active complex.
  • Substrate Addition: Add the solution of rac-1,3-diphenylallyl acetate (0.5 mmol) in CH

    
    Cl
    
    
    
    (1 mL).
  • Nucleophile Activation: Add dimethyl malonate followed by BSA and a pinch of KOAc (activator).[1]

  • Reaction: Stir at RT (or 0°C for higher ee) for 24 hours. Monitor by TLC.[1]

  • Workup: Dilute with Et

    
    O, wash with sat.[1] NH
    
    
    
    Cl, dry, and concentrate.
  • Analysis: Determine conversion by

    
    H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Performance Metrics (Typical):

ConditionYieldee (%)Configuration
DCM, 25°C>90%85-92%(S)
Toluene, 0°C>85%90-96%(S)

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Cause: Ligand flexibility or decoordination.[1]

    • Fix: Switch to a bulkier N-substituent (e.g., N-Isopropyl) or a bulkier Thio-aryl group (e.g., 2,6-dimethylphenyl) to tighten the chiral pocket. Lower the reaction temperature.

  • Catalyst Deactivation:

    • Cause: Oxidation of the Sulfur atom to sulfoxide/sulfone.

    • Fix: Ensure rigorous degassing of solvents.[1] Use fresh ligand (purify if older than 1 week).[1]

  • Slow Reaction Rate:

    • Cause: Strong binding of the product or poor nucleophile activation.

    • Fix: Add additives like ZnCl

      
       or use Cs
      
      
      
      CO
      
      
      as the base.

References

  • Synthesis of Piperidine Scaffolds

    • Kotsuki, H., et al. "High pressure-promoted nucleophilic substitution of thiols to activated alcohols."[1] Tetrahedron Letters, 1991, 32(33), 4155-4158.

  • Mechanistic Studies on N,S-Ligands

    • Fallon, B. J., et al. "Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-Catalyzed Allylic Substitution." Journal of the American Chemical Society, 2008.
    • (Contextual citation from search results highlighting the electronic mismatch debate).

  • General Review on Pd-Catalyzed AAA

    • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422.
  • Chiral Piperidine Applications

    • "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect, 2023.

Sources

Exploratory

The 2-Substituted Piperidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and FDA-approved drugs.[1][2] Among its various substitution patterns, the 2-substituted piperidine motif holds a particularly esteemed position as a "privileged scaffold." This designation arises from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas, suggesting an inherent ability to interact favorably with a range of biological targets.[3] The strategic placement of a substituent at the C2 position introduces a chiral center, allowing for precise three-dimensional orientation of functionalities, which is often critical for potent and selective target engagement.

This technical guide provides a comprehensive exploration of the 2-substituted piperidine core, delving into its significance in drug discovery, key synthetic strategies for its stereocontrolled construction, its wide-ranging biological activities, and a forward-looking perspective on its future in therapeutic development.

The Significance of the 2-Substituted Piperidine Scaffold

The prevalence of the 2-substituted piperidine moiety in both nature and medicine underscores its fundamental importance.

Natural Products: Nature's Blueprint

A vast array of alkaloids, bioactive compounds produced by plants and other organisms, feature the 2-substituted piperidine core. These natural products often exhibit potent and interesting pharmacological activities, having evolved over millennia to interact with biological systems.[4] Notable examples include:

  • Coniine: A toxic alkaloid from poison hemlock, known for its effects on the nervous system.

  • Pelletierine: An anthelmintic alkaloid derived from the pomegranate tree.

  • Sedridine and Allosedridine: Found in Sedum species, these compounds display a range of biological activities.[5]

The study of these natural products has not only provided valuable insights into their mechanisms of action but has also inspired the development of synthetic analogs with improved therapeutic properties.

FDA-Approved Drugs: A Testament to Therapeutic Versatility

The 2-substituted piperidine scaffold is a key structural element in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its "drug-like" properties and therapeutic relevance.[6][7] These drugs span a wide range of indications, demonstrating the scaffold's ability to be tailored for diverse biological targets.

Drug NameChemical StructurePrimary Indication(s)
Methylphenidate Attention-Deficit/Hyperactivity Disorder (ADHD), Narcolepsy
Donepezil Alzheimer's Disease
Paroxetine Major Depressive Disorder, Anxiety Disorders
Fexofenadine Allergic Rhinitis, Chronic Urticaria
Risperidone Schizophrenia, Bipolar Disorder
Alogliptin Type 2 Diabetes Mellitus[8]
Ritonavir HIV/AIDS (Protease Inhibitor)[9]
Lopinavir HIV/AIDS (Protease Inhibitor)[9]

The Art of Synthesis: Achieving Stereochemical Control

The biological activity of 2-substituted piperidines is often highly dependent on the stereochemistry at the C2 position. Consequently, the development of stereoselective synthetic methods is a paramount concern in medicinal chemistry.

Logical Flow of Synthetic Strategies

The synthesis of enantiomerically pure 2-substituted piperidines can be approached through several distinct strategies, each with its own advantages and limitations. The choice of method is often dictated by the desired target structure, the availability of starting materials, and the required level of stereochemical purity.

Synthetic_Strategies Start Synthetic Goal: Enantiopure 2-Substituted Piperidine ChiralPool Chiral Pool Synthesis Start->ChiralPool Utilize naturally occurring chiral starting materials Auxiliary Chiral Auxiliary-Mediated Synthesis Start->Auxiliary Introduce a temporary chiral director AsymmetricCat Asymmetric Catalysis Start->AsymmetricCat Employ a chiral catalyst

Caption: Key approaches to the asymmetric synthesis of 2-substituted piperidines.

Asymmetric Synthesis Methodologies

Several powerful techniques have been developed for the enantioselective synthesis of 2-substituted piperidines.

This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product, ensuring a high degree of stereochemical control.

In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Experimental Protocol: Diastereoselective Synthesis of a 2-Substituted Piperidine using a Chiral Auxiliary

This protocol describes the addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine, followed by cyclization to afford a 2-substituted piperidine with high diastereoselectivity.

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylmagnesium bromide (in a suitable solvent)

  • Potassium tert-butoxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Add potassium tert-butoxide (2.0 mmol, 2.0 equiv) and stir the mixture at room temperature for 8 hours to effect cyclization.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.

  • The sulfinyl auxiliary can be removed by treatment with HCl in methanol.

The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a highly efficient and atom-economical approach. Asymmetric hydrogenation of substituted pyridines or their derivatives is a particularly powerful method.[10]

Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol details the enantioselective hydrogenation of an N-benzyl-2-phenylpyridinium salt to the corresponding (R)-2-phenylpiperidine derivative using an iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral ligand (e.g., a derivative of MeO-BIPHEP)

  • N-benzyl-2-phenylpyridinium bromide

  • Tetrabutylammonium iodide (TBAI)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, prepare the catalyst by dissolving [Ir(COD)Cl]₂ and the chiral ligand in anhydrous THF.

  • In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of THF (2 mL) and MeOH (0.5 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Place the reaction vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

  • The N-benzyl protecting group can be subsequently removed, for example, by hydrogenolysis.

A Spectrum of Biological Activity

The 2-substituted piperidine scaffold is a versatile template for the design of molecules with a wide array of biological activities.

Central Nervous System (CNS) Disorders

This scaffold is particularly prominent in drugs targeting the CNS. The basic nitrogen of the piperidine ring can be protonated at physiological pH, facilitating interactions with receptors and transporters in the brain. The conformational rigidity of the ring also allows for precise positioning of substituents to achieve high affinity and selectivity for CNS targets.[3]

Infectious Diseases

Derivatives of 2-substituted piperidines have shown promise as antibacterial, antifungal, and antiviral agents.[9] For instance, the HIV protease inhibitors ritonavir and lopinavir feature this scaffold, which plays a crucial role in their binding to the viral enzyme.[9]

Oncology

In the realm of cancer therapy, 2-substituted piperidine-containing molecules have been investigated as inhibitors of various targets, including kinases and protein-protein interactions. The ability to introduce diverse substituents at the C2 position allows for the fine-tuning of inhibitory activity and selectivity against cancer-related targets.

Structure-Activity Relationships and Drug Discovery: A Case Study

The process of drug discovery and development often involves a detailed exploration of the structure-activity relationship (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The 2-substituted piperidine scaffold provides an excellent platform for such optimization.

A compelling example can be found in the development of novel inhibitors for a particular therapeutic target. In a hypothetical drug discovery campaign, a high-throughput screen might identify a hit compound containing a 2-arylpiperidine core with modest activity. The subsequent lead optimization phase would systematically explore modifications to this scaffold.

SAR_Case_Study cluster_0 Lead Optimization Workflow Hit Initial Hit (2-Arylpiperidine) Low Potency SAR_Piperidine SAR at Piperidine Ring (Stereochemistry, other substitutions) Hit->SAR_Piperidine SAR_Aryl SAR at Aryl Group (Electronic effects, sterics) Hit->SAR_Aryl PK_Optimization Pharmacokinetic Optimization (Metabolic stability, solubility) SAR_Piperidine->PK_Optimization SAR_Aryl->PK_Optimization Candidate Clinical Candidate High Potency, Selectivity, and Favorable PK Profile PK_Optimization->Candidate

Caption: A representative workflow for the lead optimization of a 2-substituted piperidine-based drug candidate.

In this workflow, medicinal chemists would synthesize and test a library of analogs to probe the SAR. For instance, they might:

  • Investigate the stereochemistry at C2: Synthesize and evaluate both enantiomers of the 2-arylpiperidine to determine if the biological activity is stereospecific.

  • Modify the aryl substituent: Introduce various electron-donating and electron-withdrawing groups to the aryl ring to understand the electronic requirements for optimal target engagement.

  • Explore other piperidine substitutions: Introduce small alkyl or other functional groups at different positions on the piperidine ring to probe for additional binding interactions.

Through this iterative process of design, synthesis, and testing, a clinical candidate with high potency, selectivity, and favorable pharmacokinetic properties can be identified.

Challenges and Future Directions

Despite its privileged status, the development of 2-substituted piperidine-based drugs is not without its challenges.

Stereochemical Control

As highlighted earlier, achieving exquisite control over the stereochemistry at the C2 position is often a significant synthetic hurdle. The development of more efficient, scalable, and environmentally friendly asymmetric synthetic methods remains an active area of research.

Metabolic Liabilities

The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation at the carbon atoms adjacent to the nitrogen.[11] This can lead to rapid clearance of the drug from the body, reducing its efficacy. Medicinal chemists often employ strategies to block or slow down this metabolism, such as introducing fluorine atoms or other substituents at metabolically labile positions.[12]

Conclusion

The 2-substituted piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its presence in a diverse array of natural products and clinically successful drugs is a testament to its versatility and "drug-like" qualities. As our understanding of biology deepens and synthetic methodologies become more sophisticated, we can expect the 2-substituted piperidine core to remain a central and privileged scaffold in the development of the next generation of innovative medicines.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • Vinokurov, A. D., et al. (2023).
  • MDPI. (2024).
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Retrieved from [Link]

  • Benchchem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. Benchchem.
  • Wang, F. P., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4940–4950.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • PubMed. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities.
  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry.
  • PubMed. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. Retrieved from [Link]

  • PubMed. (2012). Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors.
  • PubMed. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • Vardanyan, R. (2017). Piperidine-based drug discovery. Elsevier.
  • European Journal of Medicinal Chemistry. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ScienceDirect.
  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • ResearchGate. (n.d.). Piperidine containing FDA approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]

  • Benchchem. (2025).
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1623.

Sources

Foundational

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride salt solubility

An In-Depth Technical Guide to the Solubility of 2-[(Tert-butylsulfanyl)methyl]piperidine Hydrochloride Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabilit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-[(Tert-butylsulfanyl)methyl]piperidine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2] This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1820639-50-6). Due to the absence of extensive public data for this specific molecule, this document synthesizes information from the known physicochemical properties of its core structural motifs: the piperidine ring, the tert-butylsulfanyl group, and the hydrochloride salt form. We present a predictive assessment of its behavior in aqueous and organic solvents, explore the critical factors influencing its solubility, and provide a detailed, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation, process chemistry, and analytical development.

Introduction and Physicochemical Characterization

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a substituted piperidine derivative. The piperidine structure is a ubiquitous building block in pharmaceuticals, valued for its conformational properties and synthetic versatility.[3][4] The molecule's structure is characterized by a basic piperidine nitrogen, a bulky and lipophilic tert-butylsulfanylmethyl substituent, and its formulation as a hydrochloride salt. The conversion of a basic amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[5][6]

Understanding the fundamental physicochemical properties is paramount to predicting solubility behavior.

Table 1: Physicochemical Properties of 2-[(Tert-butylsulfanyl)methyl]piperidine Hydrochloride

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₂₂ClNS[7]
Molecular Weight 223.81 g/mol [7]
CAS Number 1820639-50-6[8]
Appearance White to off-white solid (Predicted)Inferred from typical amine hydrochloride salts.
pKa (Conjugate Acid) ~10.5 - 11.5 (Estimated)Based on the pKa of piperidine (~11.2), with minor potential influence from the substituent.
Predicted LogP 2.5 - 3.5 (Estimated for Free Base)The parent piperidine has a LogP of ~0.61; the addition of the highly lipophilic tert-butylsulfanylmethyl group significantly increases this value.

Predicted Solubility Profile

The solubility of this compound is a tale of two competing factors: the aqueous solubility conferred by the hydrochloride salt and the lipophilicity driven by the tert-butylsulfanylmethyl group.

Aqueous Solubility: The Critical Influence of pH

As an amine hydrochloride salt, the aqueous solubility of 2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride is expected to be fundamentally dependent on pH.[9][10]

  • At Low pH (pH < pKa): In acidic conditions, the piperidine nitrogen is protonated, existing as the piperidinium cation. This ionic form readily interacts with polar water molecules, leading to higher solubility.

  • At High pH (pH > pKa): As the pH increases and surpasses the pKa of the conjugate acid, the piperidinium ion is deprotonated, yielding the neutral, free base form of the molecule. The highly lipophilic nature of the tert-butylsulfanyl group will dominate, causing a dramatic decrease in aqueous solubility and likely leading to precipitation.

This pH-dependent equilibrium is the single most important factor governing the compound's behavior in aqueous media.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Soluble High Aqueous Solubility (Protonated Cationic Form) R-NH₂⁺Cl⁻ Equilibrium pKa Soluble->Equilibrium + H⁺ Insoluble Low Aqueous Solubility (Neutral Free Base Form) R-NH + H₂O Equilibrium->Insoluble - H⁺

Caption: pH-dependent equilibrium of the hydrochloride salt.

Organic Solvent Solubility

The solubility in organic solvents will be dictated by the polarity of the solvent and the form of the compound (salt vs. free base). The parent piperidine molecule is miscible with a wide array of organic solvents.[11] However, the ionic character of the hydrochloride salt reduces its affinity for nonpolar solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted Solubility of HCl SaltRationale
Polar Protic Methanol, EthanolHigh to ModerateThe hydroxyl groups can solvate both the cation and the chloride anion.
Polar Aprotic DMSO, AcetonitrileModerate to LowFavorable dipole-dipole interactions are possible, but less effective at solvating the ionic salt compared to protic solvents.
Nonpolar Hexane, TolueneVery Low to InsolubleThe high polarity of the salt form is incompatible with nonpolar solvents. The free base form would be expected to have much higher solubility.
Chlorinated DichloromethaneLowMay show some solubility, but generally limited for salt forms.

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is necessary. The following describes the standard and reliable shake-flask method for determining equilibrium solubility.[12]

Materials and Reagents
  • 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

  • Selected solvents (e.g., Water, pH buffers, Methanol, Acetonitrile)

  • Scintillation vials or HPLC vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • Quantification instrument (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is achieved, confirming saturation.

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer solution to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours. This allows undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is required.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturate solution with an appropriate solvent to a concentration that falls within the linear range of the pre-calibrated analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the precise concentration of the dissolved compound.[13]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

G A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (e.g., 24-72h at 25°C) B->C D 4. Phase Separation (Settle or Centrifuge) C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Accurate Dilution of Filtrate E->F G 7. Analytical Quantification (e.g., HPLC, GC-MS) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Determining Equilibrium Solubility.

Trustworthiness & Self-Validation

The described protocol contains inherent validation checks:

  • Visual Confirmation: The presence of excess solid at the end of the equilibration period confirms that saturation was achieved.

  • Method Calibration: The use of a pre-calibrated, validated analytical method for quantification ensures the accuracy of the final concentration measurement.

  • Reproducibility: Performing the experiment in triplicate provides statistical confidence in the final reported solubility value.

Conclusion

References

  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
  • Piperidine | Solubility of Things. Solubility of Things.
  • Piperidine. Wikipedia. [Link]

  • PIPERIDINE.
  • Piperidine. YouTube. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Patel, A., et al. Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride suppliers & manufacturers. LookChem. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

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Protocols & Analytical Methods

Method

Optimizing ligand-to-metal ratio for piperidine sulfide catalysts

Application Notes & Protocols Topic: Optimizing Ligand-to-Metal Ratio for Piperidine Sulfide Catalysts Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Stoichiomet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing Ligand-to-Metal Ratio for Piperidine Sulfide Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stoichiometry in Catalysis with Piperidine Sulfide Ligands

Piperidine sulfide ligands, a class of compounds featuring a piperidine ring and a sulfur-containing moiety, have garnered significant interest in transition metal catalysis. The combination of the Lewis basic nitrogen atom of the piperidine and the soft sulfur donor allows for the formation of stable and reactive metal complexes. These catalysts have shown promise in a variety of organic transformations, including cross-coupling reactions. The reactivity and selectivity of these catalytic systems are profoundly influenced by the ancillary ligands coordinated to the metal center.[1] The optimization of a catalyst's performance is a multifactorial process, with the ligand-to-metal ratio being a paramount parameter that dictates the nature of the active species, catalyst stability, and overall reaction efficiency.

An incorrect ligand-to-metal ratio can lead to suboptimal results. Insufficient ligand can result in the formation of unstable or inactive catalytic species, while an excess of ligand may lead to the formation of coordinatively saturated metal centers that are catalytically inert.[2] Therefore, a systematic approach to optimizing this ratio is crucial for unlocking the full potential of piperidine sulfide catalysts. This guide provides a comprehensive framework for the rational optimization of the ligand-to-metal ratio, grounded in mechanistic principles and supported by detailed experimental protocols.

Understanding the Ligand-to-Metal Ratio: A Mechanistic Perspective

The ligand-to-metal ratio directly influences the coordination sphere of the metal center, which in turn governs the elementary steps of a catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination). While the metal itself has inherent properties, the overall reactivity of the catalyst is largely dominated by its coordinating ligands.[1]

For many cross-coupling reactions, particularly those involving palladium, a 1:1 palladium-to-ligand ratio is often found to be optimal. This is because the active catalytic species is frequently proposed to be a monoligated metal(0) complex.[3] An excess of the ligand can hinder the reaction by occupying coordination sites on the metal that are necessary for substrate binding.[3]

However, the ideal ratio is not universal and can be influenced by several factors:

  • The nature of the metal: Different metals have different coordination preferences.

  • The specific piperidine sulfide ligand: The steric bulk and electronic properties of the ligand can affect the number of ligands that can coordinate to the metal center.

  • The reaction conditions: Temperature, solvent, and the nature of the substrates can all influence the optimal ligand-to-metal ratio.

Therefore, experimental screening of the ligand-to-metal ratio is an indispensable step in the development of any new catalytic process.

Experimental Workflow for Optimizing Ligand-to-Metal Ratio

The following protocol outlines a systematic approach to screen for the optimal ligand-to-metal ratio for a generic cross-coupling reaction using a piperidine sulfide ligand.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization & Validation start Define Stock Solutions: - Metal Precursor - Piperidine Sulfide Ligand - Substrates setup Prepare Reaction Vessels (e.g., vial array in a heating block) start->setup add_metal Dispense Metal Precursor (Constant Amount) setup->add_metal vary_ligand Dispense Ligand Solution (Varying Amounts to achieve desired L:M ratios) add_metal->vary_ligand add_substrates Add Substrates and Solvent vary_ligand->add_substrates reaction Run Reactions (Controlled Temperature and Time) add_substrates->reaction quench Quench Reactions reaction->quench analyze Analyze Aliquots (e.g., GC, LC-MS, NMR) quench->analyze determine_yield Determine Yield and Selectivity analyze->determine_yield plot Plot Yield vs. Ligand-to-Metal Ratio determine_yield->plot identify_optimum Identify Optimal Ratio plot->identify_optimum validate Validate Optimum on a Larger Scale identify_optimum->validate

Caption: Experimental workflow for ligand-to-metal ratio optimization.

Protocol 1: High-Throughput Screening of Ligand-to-Metal Ratios

This protocol is designed for the rapid screening of multiple ligand-to-metal ratios in parallel.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, NiCl₂(DME))

  • Piperidine sulfide ligand

  • Substrate A (e.g., aryl halide)

  • Substrate B (e.g., boronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Analytical instrumentation (GC, LC-MS, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal precursor in the chosen anhydrous solvent. The concentration should be chosen such that a convenient volume can be dispensed into each reaction vial.

    • Prepare a stock solution of the piperidine sulfide ligand in the same solvent. The concentration should be such that varying volumes can be added to achieve the desired ligand-to-metal ratios.

    • Prepare stock solutions of the substrates if they are solids.

  • Reaction Setup (under inert atmosphere):

    • To an array of reaction vials, add the base and a stir bar.

    • Dispense a fixed amount of the metal precursor stock solution into each vial.

    • Dispense varying amounts of the piperidine sulfide ligand stock solution into the vials to achieve a range of ligand-to-metal ratios (e.g., 0.5:1, 1:1, 1.2:1, 1.5:1, 2:1).

    • Add the substrates and any internal standard to each vial.

    • Add the solvent to bring all reactions to the same total volume.

    • Seal the vials and place them in a pre-heated heating block.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at the desired temperature for a set period.

    • At the end of the reaction time, cool the vials to room temperature and quench the reactions (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

    • Take an aliquot from each vial, dilute it, and analyze by GC, LC-MS, or NMR to determine the conversion of the starting material and the yield of the desired product.

Data Presentation and Interpretation

The results of the screening experiment should be tabulated to allow for a clear comparison of the different ligand-to-metal ratios.

Ligand-to-Metal RatioConversion (%)Yield (%)Selectivity (%)
0.5:1353086
1:1858296
1.2:1959398
1.5:1928997
2:1787596

Data Interpretation:

  • Plot the yield of the product as a function of the ligand-to-metal ratio.

  • The optimal ratio will correspond to the peak of this plot. In the example table above, a 1.2:1 ratio gives the highest yield.

  • It is important to also consider the selectivity of the reaction, as a slight decrease in yield might be acceptable if it is accompanied by a significant increase in selectivity.

Causality Behind Experimental Choices

  • Choice of Metal Precursor: The choice of the metal precursor can influence the ease of formation of the active catalytic species. Pre-catalysts that readily generate the active metal(0) species are often preferred.[3]

  • Inert Atmosphere: Many organometallic catalysts, particularly the active metal(0) species, are sensitive to oxygen and moisture. Therefore, conducting the reactions under an inert atmosphere is crucial for reproducibility and to avoid catalyst deactivation.

  • Anhydrous Solvents: Water can react with the organometallic reagents and intermediates in the catalytic cycle, leading to side reactions and lower yields.

  • High-Throughput Screening: This approach allows for the rapid evaluation of multiple reaction conditions in parallel, saving time and resources compared to running each reaction individually.[4]

Troubleshooting and Further Optimization

  • Low Conversion: If all ratios give low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. Also, ensure the purity of all reagents and the integrity of the inert atmosphere.

  • Multiple Products: If multiple products are observed, the reaction selectivity may be sensitive to the ligand-to-metal ratio. A narrower screening range around the most promising ratios may be necessary.

  • Catalyst Decomposition: If the reaction mixture changes color in a way that suggests catalyst decomposition (e.g., formation of a black precipitate of palladium metal), a slight excess of the ligand might be necessary to stabilize the catalytic species.

Conclusion

The systematic optimization of the ligand-to-metal ratio is a critical step in the development of robust and efficient catalytic systems based on piperidine sulfide ligands. By understanding the mechanistic implications of this ratio and employing a systematic experimental approach, researchers can significantly enhance the performance of their catalytic reactions. The protocol and guidelines presented in this application note provide a solid foundation for achieving this optimization, ultimately accelerating the discovery and development of new chemical transformations.

References

  • Harkins, S. B., & Buchwald, S. L. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 41(10), 1439–1449. [Link]

  • Sumida, Y., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(3), 563-570. [Link]

  • Laskowski, C. A. (2016). Ligand Design in the Optimization of Reduction Catalysis Reactions. Doctoral dissertation, University of California, San Diego. [Link]

  • Karpenko, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6586. [Link]

  • Park, S., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(30), 5464-5469. [Link]

  • Sharma, P., et al. (2014). Optimization of catalyst loading and metal to ligand ratio. ResearchGate. [Link]

Sources

Application

General procedure for nucleophilic substitution with tert-butyl thiol

Application Note & Protocol Guide -BuSH) Abstract & Strategic Overview The introduction of the tert-butylthio group ( ) is a critical transformation in medicinal chemistry, often utilized to modulate lipophilicity or ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-BuSH)
Abstract & Strategic Overview

The introduction of the tert-butylthio group (


) is a critical transformation in medicinal chemistry, often utilized to modulate lipophilicity or serve as a robust protecting group for thiols. However, the reagent responsible, tert-butyl thiol (

-BuSH), presents a unique "steric-olfactory" paradox:
  • Steric Bulk: The tertiary alkyl group makes the sulfur atom a poor nucleophile in classical

    
     scenarios and prone to elimination side reactions.
    
  • Handling Difficulty: It is the primary odorant in natural gas, detectable at parts-per-billion levels, necessitating strict containment protocols.

This guide provides two distinct, self-validating workflows: Method A for aliphatic electrophiles (via direct substitution) and Method B for aromatic electrophiles (via Pd-catalysis), ensuring high yields while maintaining absolute odor control.

Safety & Containment: The "Odor Firewall"

CRITICAL: Do not open


-BuSH outside a functioning fume hood. The human nose desensitizes rapidly (olfactory fatigue), leading to a false sense of safety while the chemical spreads to adjacent labs.
Odor Abatement Protocol

All exhaust and glassware must pass through an oxidative quench before leaving the hood.

  • Quenching Agent: 10% Sodium Hypochlorite (Bleach).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Oxidizes thiols to sulfonates (odorless).

    • Caution: Do not mix with acetone (forms chloroform) or acid (releases

      
       gas).
      
  • The Trap Setup: Connect the reaction vessel outlet to a bubbling trap containing bleach.[4]

OdorControl cluster_hood Fume Hood Boundary Reagent t-BuSH Source Reaction Reaction Vessel (Closed System) Reagent->Reaction Syringe Transfer Trap Bleach Trap (NaOCl + Water) Reaction->Trap Argon/N2 Exhaust Waste Oxidized Waste (Sulfonates) Trap->Waste Safe Disposal

Figure 1: Closed-loop odor containment system. All effluent gas bubbles through bleach before entering the hood atmosphere.

Decision Logic: Selecting the Correct Protocol

The steric bulk of the tert-butyl group dictates the reaction pathway. Attempting


 on secondary alkyl halides often results in E2 elimination.

ReactionLogic cluster_Alkyl cluster_Aryl Input Electrophile Type Primary Primary Alkyl Halide (R-CH2-X) Input->Primary Secondary Secondary Alkyl Halide (R2-CH-X) Input->Secondary Aryl Aryl Halide (Ar-X) Input->Aryl MethodA Method A: Direct Nucleophilic Substitution (Base + Polar Solvent) Primary->MethodA Good Candidate Warning STOP: Consider Alternative Route Secondary->Warning High Elimination Risk MethodB Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Type) Aryl->MethodB Requires Catalysis Warning->MethodA Low Yield / Difficult

Figure 2: Strategic decision tree for substrate compatibility.

Method A: Direct Alkylation (Primary Electrophiles)

Principle: Generation of the highly nucleophilic thiolate anion (


-BuS⁻) using a base in a polar aprotic solvent.
Scope:  Primary alkyl halides, benzyl halides.[10]
Limitation:  Secondary substrates often yield alkenes (elimination) due to the basicity of the thiolate.
Reagents & Materials
ComponentRoleSpecification
Substrate ElectrophilePrimary Alkyl Bromide/Iodide (1.0 equiv)
Reagent Nucleophiletert-Butyl thiol (1.2 equiv)
Base DeprotonationCesium Carbonate (

) or Sodium Hydride (NaH)
Solvent MediumDMF or DMSO (Anhydrous)
Quench Safety10% Bleach solution
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ).
    
  • Base Addition:

    • Option 1 (Mild): Add

      
       (1.5 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).
      
    • Option 2 (Strong): Suspend NaH (1.2 equiv, 60% in oil) in dry THF or DMF at 0°C.

  • Thiol Addition: Using a gas-tight syringe, add

    
    -BuSH (1.2 equiv) dropwise.
    
    • Observation: If using NaH, vigorous

      
       bubbling will occur. Vent through a needle to a bleach trap.
      
  • Substrate Addition: Add the alkyl halide (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Monitoring: TLC or LC-MS. The

      
      -Bu group is lipophilic; product will move significantly higher on Silica than the starting halide.
      
  • Workup (The "Stench" Phase):

    • Dilute reaction mixture with

      
       or EtOAc.
      
    • Wash 1: Pour into a separatory funnel containing 10% bleach (oxidizes unreacted thiol). Shake vigorously.

    • Wash 2: Water.[11]

    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Pd-Catalyzed Arylation (Aryl Electrophiles)

Principle:


 fails with bulky thiols. Palladium catalysis facilitates C-S bond formation via oxidative addition and reductive elimination.
Key Insight:  Standard ligands (like 

) often fail due to the steric bulk of

-BuSH. Specialized ligands like DiPPF or Josiphos are required to create a catalyst pocket that accommodates the bulky sulfur nucleophile [1, 2].
Reagents & Materials
ComponentRoleSpecification
Substrate ElectrophileAryl Bromide/Chloride (1.0 equiv)
Reagent Nucleophiletert-Butyl thiol (1.1 equiv)
Catalyst Metal Source

(1–2 mol%)
Ligand Steric ControlDiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (2–4 mol%)
Base ActivatorSodium tert-butoxide (

) or

Solvent MediumToluene or Dioxane (Degassed)
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, combine

    
     and DiPPF in the reaction vial. Add solvent (Toluene) and stir for 10 mins to generate the active catalyst species.
    
  • Reagent Loading: Add the Aryl Halide (1.0 equiv) and Base (

    
    , 1.2 equiv).
    
  • Thiol Addition: Inject

    
    -BuSH (1.1 equiv) via syringe. Seal the vial with a crimp cap or Teflon-lined screw cap.
    
  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: The bulky ligand prevents catalyst poisoning by the sulfur.

  • Workup:

    • Cool to room temperature.[7]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Bleach Wash: Wash the filtrate with 10% bleach solution to destroy traces of unreacted thiol.

    • Concentrate and purify via column chromatography.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Method A) Elimination (E2)Switch to Method B (if aryl) or use a less basic thiolate source (e.g., Lead(II) thiolate, though toxic).
Low Yield (Method B) Catalyst PoisoningEnsure Ligand:Pd ratio is > 1:1 (ideally 1.2:1). Use DiPPF or Xantphos.
Disulfide Formation Oxidation by AirDegas all solvents thoroughly (freeze-pump-thaw or sparging with Argon).
Persistent Smell Incomplete QuenchSoak all glassware in a bleach bath for >4 hours.[4] Do not just rinse.
References
  • Murata, M., & Buchwald, S. L. (2004).[12] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[12] Tetrahedron, 60(34), 7397–7403.

  • Fernández-Rodríguez, M. A., et al. (2009).[13] Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 131(22), 7858–7868.

  • Organic Syntheses. (2005).[13] Preparation of (RS)-tert-Butanesulfinamide. Organic Syntheses, 82, 157.[13] (Includes detailed odor control protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantioselectivity with bulky tert-butyl sulfide ligands

Welcome to the Advanced Chiral Sulfide Technical Support Center. Current Status: Operational Specialist: Senior Application Scientist, Asymmetric Catalysis Division Topic: Optimization of Enantioselectivity using Bulky t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Sulfide Technical Support Center.

Current Status: Operational Specialist: Senior Application Scientist, Asymmetric Catalysis Division Topic: Optimization of Enantioselectivity using Bulky tert-Butyl Sulfide Ligands

Executive Summary: The "Steric Wall" Principle

You are likely using tert-butyl sulfide ligands (such as isothiocineole-derived sulfides or


-symmetric bis-sulfides) because standard phosphines failed to deliver the required enantioselectivity (

). The tert-butyl group is not just a "fat" substituent; it acts as a conformational anchor . In metal coordination or ylide formation, this bulk forces the reactive intermediate into a single, rigid geometry, effectively "locking" the transition state.

However, this rigidity comes at a cost: these ligands are unforgiving. A 5°C deviation in temperature or trace oxidation can drop your


 from 98% to near racemic. This guide addresses those failure modes.

Module 1: Ligand Integrity & Handling (The "Hardware")

CRITICAL WARNING: The most common cause of sudden


 loss in sulfide catalysis is ligand oxidation . A sulfide ligand (

) can air-oxidize to a sulfoxide (

). Sulfoxides coordinate differently (via Oxygen or Sulfur) and often possess their own chirality, which mismatches your intended induction.
Troubleshooting Protocol: Ligand Purity Check

Q: My reaction worked last week (94% ee), but today I got 15% ee. What happened?

A: Your ligand likely oxidized. tert-Butyl sulfides are electron-rich, making them prone to oxidation even in "sealed" bottles.

Diagnostic Step (The "Self-Validating" Test):

  • Take a

    
     NMR:  Focus on the tert-butyl peak.
    
    • Pure Sulfide: Sharp singlet, typically

      
       1.2–1.4 ppm.
      
    • Sulfoxide Contaminant: A new, smaller singlet will appear slightly downfield (shifted by +0.1 to +0.3 ppm).

  • The 2% Rule: Even 2% sulfoxide contamination can act as a non-enantioselective catalyst that outcompetes your chiral ligand, destroying

    
    .
    

Corrective Action:

  • Purification: Pass the ligand through a short plug of basic alumina (not silica, which can be acidic and promote rearrangement) using degassed pentane/ether.

  • Storage: Store under Argon at -20°C. If the ligand is a liquid, store it frozen.

Module 2: Reaction Optimization (The "Software")

Case Study: Sulfur Ylide Epoxidation (Corey-Chaykovsky Type)

Context: Using a sulfide catalyst (e.g., Aggarwal's sulfide) to convert aldehydes to epoxides.[1]

Q: I have high yield (90%) but moderate ee (70%). Increasing the steric bulk of the ligand didn't help.

A: You are likely battling reversibility in the betaine intermediate formation.

The Mechanism:

  • The Sulfur Ylide attacks the Aldehyde

    
     Betaine Intermediate.[2]
    
  • Path A (Fast, Good): Bond rotation and ring closure

    
     Epoxide + Sulfide.
    
  • Path B (Bad): Reversal back to starting materials (retro-aldol).

If the tert-butyl group is too bulky, it destabilizes the betaine, causing it to fall apart (Path B) rather than close the ring. This allows the non-selective background reaction to take over.

Optimization Matrix:

VariableRecommendationScientific Rationale
Solvent t-BuOH / Water or MeCN Polar solvents stabilize the charged betaine intermediate, preventing reversibility and improving

.
Temperature -78°C to -40°C Low temp favors the kinetic product (highest

). t-Butyl ligands rely on "locking" the conformation; heat provides energy to overcome this lock.
Stoichiometry 0.2 – 1.0 equiv Water Trace water can speed up proton transfer steps essential for ylide generation, sometimes boosting

by 10-15%.
Counter-ion BF

or PF

If generating ylides from salts, non-coordinating anions prevent ion-pairing from distorting the geometry.

Module 3: Visual Troubleshooting Guide

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Identified IssueType Is the issue Yield or Enantioselectivity? Start->IssueType LowYield Low Yield (<20%) IssueType->LowYield LowEE Low ee (<50%) IssueType->LowEE StericClash Steric Overload LowYield->StericClash Substrate is bulky Poisoning Catalyst Poisoning LowYield->Poisoning Substrate has heteroatoms OxidationCheck Check Ligand Oxidation (1H NMR) LowEE->OxidationCheck Action1 Switch t-Bu to i-Pr (Reduce Bulk) StericClash->Action1 Action2 Check for metal scavengers (amines/thiols) in substrate Poisoning->Action2 IsOxidized Oxidized Species Present OxidationCheck->IsOxidized Yes NotOxidized Ligand is Pure OxidationCheck->NotOxidized No Action3 Repurify Ligand (Basic Alumina) IsOxidized->Action3 TempCheck Check Temperature NotOxidized->TempCheck Action4 Lower Temp to -78°C (Kinetic Control) TempCheck->Action4

Caption: Decision matrix for diagnosing failure modes in bulky sulfide catalysis. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Module 4: Mechanistic Insight (The "Why")

Q: Why does the tert-butyl group specifically improve enantioselectivity compared to a methyl or ethyl group?

A: It creates a "Steric Wall." In a typical transition state (e.g., metal-allyl complex or sulfur ylide), the substrate must approach the catalyst.

  • Small Groups (Me, Et): The substrate can approach "face-on" or "edge-on" with similar energy costs. Result: Low discrimination (

    
    ).[3][4]
    
  • Bulky Groups (t-Bu): The massive tert-butyl group blocks one entire quadrant of space. The substrate is physically forced to rotate to the only open quadrant to avoid a steric clash. This single, forced trajectory leads to high

    
    .
    

Visualization of Steric Shielding:

StericShield Metal Metal/S center tBu t-Bu Group (The Wall) Metal->tBu Rigid Bond Small Small Group (Me) Metal->Small Substrate Substrate Approach tBu->Substrate Steric Repulsion Substrate->Metal Path A (Blocked) Substrate->Metal Path B (Open)

Caption: The "Steric Wall" effect. The t-Bu group (Red) physically blocks Path A, forcing the substrate to take Path B (Green), resulting in high enantioselectivity.

Module 5: Standard Operating Protocol (SOP)

Protocol: Catalytic Asymmetric Epoxidation (Aggarwal Protocol) Target: Converting Benzaldehyde to Styrene Oxide

  • Catalyst Prep: In a flame-dried Schlenk tube, dissolve the tert-butyl sulfide catalyst (20 mol%) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add the benzyl halide (1.0 equiv) and the aldehyde (1.0 equiv).

  • Optimization Additive: Add water (1.0 equiv) . Note: This is counter-intuitive for organometallics, but essential here to facilitate phase transfer and protonation.

  • Base Addition: Cool to 0°C. Add solid KOH (powdered) slowly.

  • Monitoring: Stir vigorously. Monitor by GC/HPLC.

    • Checkpoint: If the reaction stalls at 50% conversion, add more KOH, not more catalyst. The base surface may be coated with halide salts.

References & Authority

  • Aggarwal, V. K., et al. "Catalytic Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis."[1] Accounts of Chemical Research, 2004.[5]

    • Core Authority: Defines the mechanism of sulfide-mediated epoxidation and the critical role of steric bulk.

  • McGarrigle, E. M., et al. "Chiral Sulfides as Catalysts for the Asymmetric Epoxidation of Aldehydes."[1] Chemical Reviews, 2007.

    • Core Authority: Comprehensive review of ligand structures, specifically comparing t-butyl variants to others.

  • Pellissier, H. "Asymmetric Sulfur Ylide Reactions." Tetrahedron, 2006.

    • Core Authority: details the "reversible betaine" troubleshooting logic.

For further assistance, please contact the Asymmetric Synthesis Support Team with your specific substrate structure and H-NMR spectra.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Piperidine C2-Functionalization

Welcome to the technical support center for piperidine C2-functionalization. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Direct functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine C2-functionalization. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Direct functionalization of its C–H bonds, particularly at the C2 position, offers a powerful strategy for rapid analog synthesis and late-stage diversification. However, these reactions are often plagued by challenges leading to low yields, including issues with reactivity, regioselectivity, and catalyst stability.[1][2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered during C2-functionalization experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs)

Question 1: My C2-functionalization reaction has stalled or shows very low conversion. What are the first things I should check?

Low or no conversion is a common starting problem. Before delving into complex mechanistic issues, it's crucial to verify the fundamentals of your reaction setup. A systematic check of your reagents and conditions is the most efficient first step.

Answer:

Start by confirming the integrity of all components and the reaction environment. Many reagents used in C–H activation are sensitive to air and moisture.[4]

Initial Troubleshooting Workflow:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize sensitive catalysts (e.g., Pd(0) or Ru(II) species) and organometallic reagents, leading to rapid deactivation.[5]

  • Solvent & Reagent Purity: Use anhydrous solvents. Water can interfere with many catalytic cycles by reacting with bases, catalysts, or sensitive intermediates. Verify the purity of your piperidine substrate and coupling partner. Impurities can sometimes act as catalyst poisons.

  • Reagent Stoichiometry: Double-check the calculations for all reagents, especially the catalyst, ligands, and any additives. An incorrect ratio can completely halt the reaction.

  • Temperature Control: Confirm that your heating or cooling apparatus is calibrated and maintaining the target temperature. C–H activation steps often have a significant activation energy barrier, and incorrect temperature can drastically slow reaction rates.[6]

If these initial checks do not resolve the issue, the problem may lie with the catalyst's activity or the specific combination of reagents.

Question 2: I'm observing a mixture of products, with functionalization at C3 and C4 instead of the desired C2 position. How can I improve C2 selectivity?

Regioselectivity is a primary challenge in piperidine functionalization. The electronic and steric environment of each C–H bond dictates its reactivity. The C2-H bond is electronically activated by the adjacent nitrogen atom, but it is also the most sterically hindered.[7][8]

Answer:

Achieving high C2 selectivity requires carefully balancing electronic preferences and steric hindrance, primarily through the strategic use of directing groups (DGs) and catalyst selection.

  • The Role of Directing Groups: The most robust strategy for ensuring C2 functionalization is the installation of a directing group on the piperidine nitrogen.[5] This group coordinates to the metal catalyst, positioning it in close proximity to the C2-H bond and facilitating its selective activation through the formation of a stable metallacycle intermediate.

    C2_Directing_Group cluster_substrate Piperidine with Directing Group cluster_catalyst Catalytic Cycle Piperidine Piperidine Substrate DG Directing Group (DG) Piperidine->DG N-DG Bond Catalyst Metal Catalyst (M) DG->Catalyst Coordination Metallacycle Cyclometalated Intermediate (C2-Selective) Product C2-Functionalized Product

    Caption: Directing group strategy for C2-selectivity.

  • Choosing the Right Directing Group: The choice of DG is critical. Common and effective directing groups include:

    • Pyridine-based groups (e.g., 2-pyridyl): Widely used in ruthenium and copper-catalyzed systems.[9]

    • Amide-based groups (e.g., 8-aminoquinoline): Powerful bidentate directing groups often used in palladium catalysis to form stable 6-membered palladacycles.[10][11]

    • Thioamides: Have been shown to enable enantioselective α-functionalization.[12]

Directing GroupCommon Metal CatalystKey FeaturesRemovability
2-Picolinamide Palladium (Pd)Forms a stable 5-membered palladacycle.Often requires harsh hydrolytic conditions.
8-Aminoquinoline Palladium (Pd)Bidentate coordination forms a highly stable 6-membered palladacycle, promoting C-H activation.[10][11]Can be challenging; oxidative or acidic conditions.
2-Pyridylsulfonyl Ruthenium (Ru)Used in Ru-catalyzed arylations.Typically removed with reducing agents (e.g., Mg/MeOH).
N-Boc Rhodium (Rh), Palladium (Pd)Can direct C2 functionalization with specific Rh catalysts[8][13] or lead to β-functionalization with certain Pd/ligand systems.[14]Easily removed with acid (e.g., TFA).
  • Catalyst and Ligand Control: Even without a strong directing group, selectivity can be influenced by the steric bulk of the catalyst-ligand complex. Bulky ligands can disfavor approach at the more hindered C2 position, potentially leading to C3 or C4 functionalization.[7][8] Conversely, specific catalysts are designed to favor the C2 position. For instance, certain dirhodium catalysts are highly effective for C2 C-H insertions with N-Boc or N-brosyl piperidines.[8][13]

Question 3: My reaction is producing a significant amount of bis-arylated or other side products, lowering the yield of my desired mono-functionalized product.

Side reactions are a common cause of yield loss. In C-H functionalization, the desired product is often more reactive than the starting material, leading to secondary reactions.

Answer:

The formation of side products like bis-arylated species or products from undesired coupling pathways often points to issues with reaction kinetics and catalyst deactivation.[12]

Strategies to Minimize Side Products:

  • Adjust Stoichiometry: Use a slight excess of the piperidine starting material relative to the coupling partner (e.g., 1.2–1.5 equivalents of piperidine). This can statistically disfavor the second functionalization event.[5]

  • Slow Addition: If practical, add the coupling partner (e.g., aryl halide) slowly over several hours using a syringe pump. This keeps the concentration of the coupling partner low at any given time, reducing the likelihood of the mono-arylated product reacting further.

  • Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the undesired second functionalization more than the desired first one, improving selectivity. However, this may require longer reaction times.

  • Investigate Catalyst Deactivation: A dying catalyst can lead to a complex mixture. Kinetics experiments have shown that rapid loss of the active Pd catalyst can occur, sometimes due to the buildup of halide ions (e.g., iodide).[10] The addition of halide scavengers (e.g., silver salts like AgOAc or Ag₂CO₃) can sometimes mitigate this, though their effectiveness is system-dependent.[10]

Question 4: I am using a complex, heavily substituted piperidine, and the reaction yield is much lower than with simple piperidine. What factors are at play?

Substrate complexity introduces a host of steric and electronic challenges that can dramatically impact reaction efficiency.

Answer:

For complex substrates, the local environment around the target C2-H bond is paramount.

  • Steric Hindrance: Substituents elsewhere on the piperidine ring can adopt conformations that sterically block the directing group's access to the catalyst or the catalyst's access to the C2-H bond. For palladium-catalyzed reactions that proceed through a boat-like conformation, substituents can increase the energetic penalty of this isomerization, raising the overall activation barrier and lowering the yield.[6]

    • Solution: Increasing the reaction temperature may provide the necessary energy to overcome this barrier.[6] Switching to a less sterically demanding catalyst/ligand system could also be beneficial.

  • Electronic Effects: Electron-withdrawing groups on the piperidine ring can deactivate the C-H bonds, making them less susceptible to activation. Conversely, certain functional groups on the substrate (e.g., other amines, thiols, phosphines) can act as competitive ligands, sequestering the catalyst and inhibiting the desired reaction.

    • Solution: If catalyst poisoning is suspected, increasing the catalyst loading may help. Alternatively, the problematic functional group may need to be temporarily protected.

Troubleshooting_Workflow Start Low Yield in C2-Functionalization Check_Basics Q1: Check Reaction Basics (Inert atm, Purity, Temp) Start->Check_Basics Regioselectivity Q2: Poor Regioselectivity? (Mixture of C2/C3/C4) Check_Basics->Regioselectivity Side_Products Q3: Side Products? (e.g., Bis-arylation) Regioselectivity->Side_Products No Implement_DG Implement/Change Directing Group (DG) Regioselectivity->Implement_DG Yes Complex_Substrate Q4: Complex Substrate Issue? Side_Products->Complex_Substrate No Adjust_Stoichiometry Adjust Stoichiometry (Excess Piperidine) Side_Products->Adjust_Stoichiometry Yes Increase_Temp Increase Temperature (Overcome Steric Barrier) Complex_Substrate->Increase_Temp Yes Success Improved Yield Complex_Substrate->Success No Optimize_Catalyst Optimize Catalyst/Ligand (Sterics, Electronics) Implement_DG->Optimize_Catalyst Optimize_Catalyst->Success Slow_Addition Use Slow Addition of Coupling Partner Adjust_Stoichiometry->Slow_Addition Slow_Addition->Success Protect_FG Protect Interfering Functional Groups Increase_Temp->Protect_FG Protect_FG->Success

Caption: General troubleshooting decision workflow.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C2-Arylation using an Amide Directing Group

This protocol is a representative example and may require optimization for specific substrates and coupling partners.

Materials:

  • N-DG-piperidine (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., RuPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Additive (e.g., PivOH, 30 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the N-DG-piperidine, aryl iodide, Pd(OAc)₂, ligand, and base to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent and the pivalic acid (PivOH) additive via syringe.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the flask and perform three cycles of vacuum/backfill with inert gas to ensure the removal of all oxygen.

  • Heating: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100–120 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the C2-arylated piperidine product.

References

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Available from: [Link]

  • Topczewski, J. J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available from: [Link]

  • Sharma, U., et al. (2021). Recent development in transition metal-catalysed C–H olefination. Chemical Science, 12(10), 3455-3485. Available from: [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. Available from: [Link]

  • Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. Available from: [Link]

  • Maes, B. U. W., et al. (2011). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. ResearchGate. Available from: [Link]

  • Dai, M., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available from: [Link]

  • Palchykov, V., et al. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. Available from: [Link]

  • Davies, H. M. L., & Du, H. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available from: [Link]

  • Tlili, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. Available from: [Link]

  • Douglas, C. J., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available from: [Link]

  • Chen, G., et al. (2015). Ligand-controlled C(sp3)–H arylation and olefination in synthesis of unnatural chiral α–amino acids. Science, 343(6176), 1216-1220. Available from: [Link]

  • McGlacken, G. P., et al. (2021). Pd-catalyzed arylation/aza-Michael addition cascade to C2-spiroindolines and azabicyclo[3.2.2]nonanones. Chemical Communications, 57(88), 11651-11654. Available from: [Link]

  • Sanford, M. S., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Journal of the American Chemical Society, 137(22), 7071-7074. Available from: [Link]

  • Douglas, C. J., et al. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 143(5), 2249-2257. Available from: [Link]

  • Rouquet, G., & Wencel-Delord, J. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 44(21), 7764-7810. Available from: [Link]

  • Larrosa, I., et al. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 9(29), 6219-6224. Available from: [Link]

Sources

Troubleshooting

Overcoming steric hindrance of tert-butyl groups in coordination chemistry

Topic: Overcoming and Utilizing Steric Hindrance of tert-Butyl Groups Ticket ID: CHEM-SUP-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Overview: The "Love-Hate" Relationship with tert-Butyl Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming and Utilizing Steric Hindrance of tert-Butyl Groups Ticket ID: CHEM-SUP-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The "Love-Hate" Relationship with tert-Butyl

Welcome to the Steric Engineering Support Module. You are likely here because the tert-butyl (


-Bu) groups in your ligand scaffold are preventing coordination, distorting your metal geometry, or causing unexpected decomposition.

The Paradigm Shift: Novice coordination chemists view


-Bu solely as a "spatial blocker" (Pauli repulsion). As a senior researcher, you must pivot to viewing 

-Bu as a Dispersion Energy Donor (DED) . Recent authoritative work (e.g., by Power, Schreiner, and Grimme) demonstrates that in crowded systems, the attractive London Dispersion Forces (LDF) between bulky alkyl groups can actually stabilize complexes that would otherwise be thermodynamically unstable.

This guide troubleshoots the three most common failure modes: Synthesis Failure (it won't bind), Instability (it falls apart), and Characterization Ambiguity (the NMR makes no sense).

Module 1: Synthesis Troubleshooting

Issue: "The ligand won't coordinate to the metal center."

Diagnosis: You are likely facing a kinetic barrier due to the sheer volume of the


-Bu groups, or you are using a solvent that out-competes your bulky ligand.
Root Cause Analysis & Solutions
FactorDiagnosisTechnical Solution
Thermodynamics

. Bulky ligands have high entropic penalties upon binding.
Increase Temperature: You must overcome the activation energy (

). While counter-intuitive for stability, high

is often required to force the initial coordination event.
Solvent Competition Solvents like THF or MeCN coordinate to the metal, blocking the bulky ligand which cannot displace them effectively.Switch to Non-Coordinating Solvents: Use Toluene, Benzene, or Fluorobenzene. If solubility is an issue, use

-difluorobenzene (polar but weakly coordinating).
Protonolysis Salt metathesis (

) fails due to lattice energy or steric inability to form the salt bridge.
Switch to Protonolysis: Use Metal Amides (

) or Metal Alkyls. The driving force is the release of volatile

or alkane, which is irreversible.
Experimental Protocol: The "Melt" Method

For extreme steric bulk where solvent inhibition is suspected.

  • Preparation: Mix Metal Precursor (e.g.,

    
    ) and Ligand (
    
    
    
    ) in a Schlenk flask under Argon. Ratio: 1:1.05.
  • Solvent Removal: Remove all solvent under high vacuum.

  • The Melt: Heat the solid mixture to just above the melting point of the ligand (typically 80–120 °C) without solvent.

  • Observation: Watch for the evolution of volatile byproducts (bubbling) or color change.

  • Workup: Allow to cool, then wash with cold pentane to remove excess ligand.

Workflow Visualization: Synthesis Decision Matrix

SynthesisTroubleshoot Start Start: Ligand won't bind CheckSolvent Is solvent coordinating? (THF, MeCN, Pyridine) Start->CheckSolvent SwitchSolvent Switch to Toluene/Benzene or o-Difluorobenzene CheckSolvent->SwitchSolvent Yes CheckMethod Using Salt Metathesis? (M-Cl + Li-L) CheckSolvent->CheckMethod No SwitchSolvent->CheckMethod SwitchProton Switch to Protonolysis (M-NMe2 + H-L) CheckMethod->SwitchProton Yes CheckTemp Reaction Temperature? CheckMethod->CheckTemp No HighTemp Increase T > 100°C (Overcome Kinetic Barrier) CheckTemp->HighTemp Low (<50°C) MeltMethod Attempt Solvent-Free 'Melt' Synthesis HighTemp->MeltMethod Still fails

Caption: Decision matrix for overcoming kinetic and thermodynamic barriers in sterically hindered coordination.

Module 2: Stability & Characterization

Issue: "The complex decomposes or shows 'impossible' NMR shifts."

Diagnosis: The


-Bu group is not chemically innocent.[1] It is likely engaging in Agostic Interactions  (stabilizing) or Cyclometallation  (decomposition).
The Agostic Interaction (C-H...M)

In electron-deficient metal centers (often caused by the bulk preventing full coordination numbers), a C-H bond from the


-Bu group donates electron density to the metal.
  • Significance: This stabilizes the complex (good) but can be a precursor to C-H activation (bad).

Troubleshooting Guide: Agostic vs. Anagostic vs. Activation
FeatureAgostic Interaction (3c-2e)Anagostic (Electrostatic)Cyclometallation (C-H Activation)
Structure M interacts with C-H bondM interacts sterically (H-bonding)M breaks C-H, forms M-C bond

NMR Shift
High Field (-5 to -15 ppm)Low Field / Normal (0 to 2 ppm)Hydride signal (if H remains on M)

Coupling
Reduced (70–100 Hz)Normal (~125 Hz)N/A (C-M bond formed)
Action Required Stabilize: Keep T low to prevent activation.Ignore: Usually structural only.Redesign: Ligand is too reactive.
Experimental Protocol: Variable Temperature (VT) NMR

To confirm if a


-Bu group is fluxional or agostic:
  • Sample: Dissolve 10 mg of complex in toluene-

    
     (avoid coordinating solvents like THF-
    
    
    
    which break agostic bonds).
  • Range: Collect spectra from -80 °C to +80 °C in 20° increments.

  • Analysis:

    • Coalescence: If

      
      -Bu peaks (singlet) split into multiple peaks at low T, rotation is arrested.
      
    • Agostic Check: Look for a single proton shifting upfield (negative ppm) at low T.

Pathway Visualization: The Agostic-Activation Cliff

AgosticPath Complex Sterically Crowded Complex (14e-) Agostic Gamma-Agostic Stabilization (C-H...M) Complex->Agostic Reversible Low T Agostic->Complex Solvent Displacement Transition Transition State (C-H Oxidative Addition) Agostic->Transition Heat / High T Cyclo Cyclometallated Product (M-C bond formed) Transition->Cyclo Irreversible Decomposition

Caption: The progression from steric crowding to agostic stabilization, and finally to cyclometallation (decomposition).[2]

Module 3: Advanced Ligand Design

Issue: "How do I quantify steric bulk accurately?"

Insight: Stop using Tolman Cone Angles (


)  for irregular ligands containing 

-Bu. Tolman angles assume a conical shape with the metal at the apex.

-Bu groups often create "pockets" or irregular shapes.

The Solution: Percent Buried Volume (


) 
This metric, calculated from crystallographic data or DFT, measures the percentage of a sphere (usually radius 3.5 Å) around the metal occupied by the ligand.[3]
Comparison of Metrics
MetricDefinitionBest Use CaseLimitation
Tolman Cone Angle (

)
Angle of a cone enclosing the ligand.Phosphines (

), symmetric ligands.
Fails for flexible or "flat" ligands (e.g., NHC with

-Bu).
Percent Buried Volume (

)
% of sphere occupied by ligand.NHCs, Metallocenes, irregular chelates.Requires X-ray or DFT coordinates.
Design Strategy: Leveraging Dispersion Forces

Ref: Liptrot & Power (2017)

If your complex is unstable, do not just reduce bulk. Increase bulk density.

  • Mechanism: Large alkyl groups in close proximity generate attractive London Dispersion Forces (LDF).

  • Implementation: Instead of a single

    
    -Bu, use a 3,5-di-tert-butylphenyl  or Adamantyl  group.
    
  • Result: The attractive LDF interaction between the ligand "shells" can add 10–15 kcal/mol of stabilization energy, effectively "clamping" the ligand to the metal despite the steric pressure.

References & Authority

  • Liptrot, D. J., & Power, P. P. (2017). London dispersion forces in sterically crowded inorganic and organometallic molecules.[2][4][5] Nature Reviews Chemistry.[5]

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume (%Vbur): A Generic Metric for Steric Bulk.[6][7] Chemical Communications.[5][8][9]

  • Brookhart, M., & Green, M. L. H. (1983).[8] Carbon-hydrogen-transition metal bonds.[2][8][10][11] Journal of Organometallic Chemistry.

  • Wagner, J. P., & Schreiner, P. R. (2015). London Dispersion in Molecular Chemistry—Reconsidering Steric Effects. Angewandte Chemie International Edition.

For further assistance, please upload your .cif files or NMR raw data to the secure portal.

Sources

Optimization

Technical Support Center: Minimizing Sulfur Oxidation During Ligand Synthesis

print(google_search.search(queries=["mechanism of thioether oxidation by peroxides", "antioxidants for preventing sulfur oxidation in organic synthesis", "protocol for sparging solvents with argon", "reduction of sulfoxi...

Author: BenchChem Technical Support Team. Date: February 2026

print(google_search.search(queries=["mechanism of thioether oxidation by peroxides", "antioxidants for preventing sulfur oxidation in organic synthesis", "protocol for sparging solvents with argon", "reduction of sulfoxides to thioethers mechanism", "analytical techniques for detecting sulfoxide formation", "compatibility of sulfur compounds with common coupling reagents"]))

print(google_search.search(queries=["detailed mechanism of thiol autoxidation catalyzed by metal ions", "kinetic data for thioether oxidation with various oxidizing agents", "step-by-step protocol for preparing oxygen-free solvents for organic synthesis", "review of methods for reducing sulfoxides to sulfides in complex molecules", "using NMR spectroscopy to quantify sulfoxide impurities", "impact of sulfur oxidation on ligand binding affinity"]))

print(google_search.search(queries=["thiol protection strategies in drug development", "use of radical scavengers like BHT in ligand synthesis", "Schlenk line techniques for air-sensitive reactions", "reagents for chemoselective reduction of sulfoxides", "quantification of sulfur oxidation byproducts using LC-MS", "case studies of sulfur oxidation impacting pharmaceutical stability"]))

Introduction: The synthesis of ligands, particularly for applications in drug development and catalysis, often involves molecules containing sulfur functional groups such as thiols, thioethers, and disulfides. These groups are critical for biological activity or chemical function but are also highly susceptible to unwanted oxidation, leading to the formation of sulfoxides, sulfones, or disulfide bridges. These side reactions can result in reduced yield, purification challenges, and products with altered or diminished efficacy. This guide provides in-depth troubleshooting advice and preventative strategies to help researchers maintain the integrity of their sulfur-containing ligands throughout the synthetic process.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my sulfur-containing compounds so prone to oxidation?

A1: Sulfur's susceptibility to oxidation stems from several key factors:

  • Nucleophilicity of Sulfur: The lone pairs of electrons on a neutral sulfur atom are highly polarizable and nucleophilic. This makes them ready targets for electrophilic oxidizing agents, including common reagents and even atmospheric oxygen.[1][2]

  • Multiple Oxidation States: Sulfur can exist in various oxidation states, from -2 (in thiols and thioethers) to +6 (in sulfones and sulfates).[3] This allows for a stepwise oxidation pathway (Thioether → Sulfoxide → Sulfone), where each step can be a potential side reaction.

  • Redox Activity of Thiols: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), a reaction that can be initiated by mild oxidants, including air (autoxidation), especially in the presence of trace metal ions.[4] The S-H bond is significantly weaker than an O-H bond, making hydrogen abstraction more favorable.[5]

Q2: What are the most common culprits for unintentional sulfur oxidation in the lab?

A2: Unwanted oxidation is often caused by seemingly benign factors:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in reaction solvents is a primary oxidant, particularly for thiols.[4] Reactions that are heated or run for extended periods are especially vulnerable.[6]

  • Peroxide Impurities: Solvents like THF, diethyl ether, and dioxane can form explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidizing agents for sulfur compounds.

  • Trace Metal Contaminants: Metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically promote the oxidation of thiols by air. These can be introduced from reagents, glassware, or spatulas.

  • Oxidizing Reagents: Many common reagents used in synthesis (e.g., certain coupling reagents, reagents for removing protecting groups, or even some purification conditions) can have unintended oxidizing effects on sulfur.

  • Analytical Methods: In some cases, the analytical technique itself, such as HPLC-UV-MS, can induce oxidation of sensitive compounds like methionine and cysteine.[7]

Q3: I've observed a mass increase of +16 or +32 in my final product's mass spectrum. What does this mean?

A3: This is a classic indicator of sulfur oxidation.

  • +16 amu: Corresponds to the addition of one oxygen atom, indicating the formation of a sulfoxide (R-S(=O)-R').

  • +32 amu: Corresponds to the addition of two oxygen atoms, indicating the formation of a sulfone (R-S(=O)₂-R'). If you observe these mass shifts, it is crucial to review your reaction, workup, and purification steps to identify the source of the oxidant.

Part 2: Troubleshooting Guide & Preventative Strategies

This section is organized by the stage of your experimental workflow where problems are most likely to occur.

Issue 1: Oxidation During the Reaction

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows byproducts corresponding to the oxidized ligand.

  • The reaction fails to proceed to completion or gives low yields, potentially due to the consumption of the starting material by oxidation.

The primary cause is often the presence of oxygen or other oxidizing species in the reaction vessel. The solution is to create and maintain an inert atmosphere.

Strategy 1: Rigorous Deoxygenation of Solvents

Dissolved oxygen is a persistent threat.[6] Standard inert gas purging is often insufficient for highly sensitive substrates.

dot graph DeoxygenationWorkflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start: Solvent Deoxygenation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method [label="Choose Deoxygenation Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sparging [label="Inert Gas Sparging/Bubbling"]; FPT [label="Freeze-Pump-Thaw (FPT)"]; Sparging_Details [label="Bubble N2 or Ar through solvent\nfor 30-60 min via long needle.\nGood for less sensitive reactions.", shape=note, fillcolor="#FFFFFF"]; FPT_Details [label="Freeze solvent (liq. N2),\nevacute, thaw.\nRepeat 3x for highest purity.\nGold standard for sensitive reactions.", shape=note, fillcolor="#FFFFFF"]; Reaction_Setup [label="Transfer Degassed Solvent\nto Reaction via Cannula", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Proceed with Reaction\nunder Inert Atmosphere", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Method; Method -> Sparging [label="Routine Sensitivity"]; Method -> FPT [label="High Sensitivity"]; Sparging -> Sparging_Details; FPT -> FPT_Details; Sparging -> Reaction_Setup; FPT -> Reaction_Setup; Reaction_Setup -> End; } dot Caption: Decision workflow for solvent deoxygenation.

Protocol: Freeze-Pump-Thaw (FPT) Deoxygenation This is the most effective method for removing dissolved gases.[8][9]

  • Setup: Place your solvent in a robust round-bottom flask (e.g., Schlenk flask) with a stir bar. The flask should be no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which is more efficient than a solid block.

  • Pump: Once completely frozen, connect the flask to a high-vacuum line (Schlenk line) and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the vacuum valve, remove the liquid nitrogen bath, and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen as it is denser than air) before use.

Strategy 2: Use of Antioxidants or Radical Scavengers

For particularly sensitive substrates, adding a small amount of an antioxidant can prevent oxidation initiated by trace impurities.

  • Butylated Hydroxytoluene (BHT): A common radical scavenger, effective at low concentrations (e.g., 0.01 mol%). It can often be removed during chromatographic purification.[10]

  • Thiophenol or other sacrificial thiols: In some cases, a more easily oxidized thiol can be added in a small amount to protect the main ligand. This is only viable if it doesn't interfere with the desired reaction and can be easily separated.

Strategy 3: Protecting the Sulfur Moiety

If the sulfur group is not involved in the reaction, temporarily protecting it is a robust strategy, especially in multi-step syntheses.[11]

Functional GroupProtecting GroupDeprotection ConditionsKey Features
Thiol (R-SH) Trityl (Trt)Mild acid (e.g., TFA), H₂/Pd[12][13]Bulky, provides good steric protection. Common in peptide synthesis.[13]
Acetamidomethyl (Acm)Hg(II) or I₂ followed by reductionStable to a wide range of conditions; orthogonal to many other groups.[13]
tert-butyl (tBu)Strong acid (e.g., TFA)[13]Stable and commonly used in solid-phase peptide synthesis.[13]
Thioether (R-S-R') N/AProtection is generally not feasible. Focus on controlling reaction conditions.N/A
Issue 2: Oxidation During Workup or Purification

Symptoms:

  • The crude reaction mixture looks clean, but oxidized impurities appear after aqueous workup, extraction, or chromatography.

Workup and purification steps often expose the product to air and potentially acidic or basic conditions that can promote oxidation.

Strategy 1: Degas Workup Solutions

  • Aqueous Solutions: Sparge water, brine, and buffer solutions with an inert gas for 15-20 minutes before use.

  • Organic Solvents: Use previously degassed solvents for extractions.

Strategy 2: Avoid Prolonged Exposure to Air

  • Minimize the time the compound is exposed to air, especially when dissolved. If a sample must be left overnight, store it under an inert atmosphere and in a freezer if possible.

  • When concentrating a solution on a rotary evaporator, backfill the flask with an inert gas rather than air.

Strategy 3: pH Control Thiolates (RS⁻), formed under basic conditions, are even more susceptible to oxidation than neutral thiols. If possible, maintain a neutral or slightly acidic pH during workup.

Issue 3: An Oxidized Ligand Has Been Isolated - Can It Be Reversed?

Symptoms:

  • You have isolated and characterized your product and confirmed the presence of a sulfoxide.

Yes, in many cases, a sulfoxide can be selectively reduced back to the thioether without affecting other functional groups. This is a common strategy in medicinal chemistry.[14]

dot graph ReductionDecision { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Problem: Sulfoxide (R-S=O-R') Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compatibility [label="Are other functional groups\npresent (e.g., esters, ketones)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mild_Reduction [label="Mild & Chemoselective Methods", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mild_Reagents [label="Examples:\n- SOCl₂/Ph₃P\n- Triflic Anhydride/KI\n- SmI₂/Et₃N", shape=note, fillcolor="#FFFFFF"]; Strong_Reduction [label="Stronger, Less Selective Methods"]; Strong_Reagents [label="Examples:\n- LiAlH₄ (will reduce esters, etc.)\n- H₂/Raney Ni (may reduce alkenes)", shape=note, fillcolor="#FFFFFF"]; Purify [label="Purify to Obtain Thioether", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Compatibility; Check_Compatibility -> Mild_Reduction [label="Yes"]; Check_Compatibility -> Strong_Reduction [label="No"]; Mild_Reduction -> Mild_Reagents; Strong_Reduction -> Strong_Reagents; Mild_Reduction -> Purify; Strong_Reduction -> Purify; } dot Caption: Decision tree for reducing an unwanted sulfoxide.

Protocol: Mild Reduction of a Sulfoxide with SOCl₂/Ph₃P This method is effective for a wide range of sulfoxides and is tolerant of many other functional groups.[15]

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the sulfoxide-containing ligand in anhydrous THF.

  • Reagent Addition: Add triphenylphosphine (Ph₃P, ~1.1 equivalents) to the solution.

  • Activation: Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the sulfoxide (typically 1-4 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting thioether by column chromatography.

References

  • Vertex AI Search, Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem, A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).
  • ACS Publications, Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development.
  • PubMed, Protecting Groups in Peptide Synthesis.
  • Research Nebraska, Protecting groups in peptide synthesis.
  • Benchchem, Preventing oxidation of thioesters during storage and handling.
  • JoVE, Video: Preparation and Reactions of Thiols.
  • ResearchGate, Reduction of sulfoxides to thioethers by the silphos/I2 system.
  • Organic Chemistry Portal, Reduction of Sulfoxides.
  • PMC, Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
  • University of Pittsburgh, Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemistry LibreTexts, 15.7: Redox Reactions of Thiols and Disulfides.
  • PMC, Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway.
  • SHANDONG LOOK CHEMICAL, Dry! Treatment of solvents in air sensitive reactions.
  • University of Calgary, Ch15 : Disulfide formation.
  • YouTube, 03.03 Oxidation Reactions of Thiols.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Thioether Formation.
  • University of York, Degassing solvents.
  • ACS Publications, Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega.
  • PMC, Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Chemistry Stack Exchange, What makes sulfur-containing compounds such good antioxidants?.
  • Semantic Scholar, The Role of Certain Organic Sulfur Compounds as Preventive Antioxidants. II. Activity as Peroxide Decomposers and Effect of Bases.
  • Royal Society of Chemistry, One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
  • PubMed, Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols.
  • Google Patents, Sulphur-containing antioxidants.
  • Chemistry LibreTexts, Thiols and Sulfides.
  • ACS Publications, HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts | Analytical Chemistry.
  • ACS Publications, Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
  • PMC, Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
  • Royal Society of Chemistry, Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals.
  • University of Calgary, Ch15: Sulfur Functional Groups.
  • PMC, Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • PMC, Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules.
  • MDPI, Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments.
  • ACS Publications, Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews.
  • YouTube, Advanced Organic Chemistry - Sulfur Functional Groups.
  • Wikipedia, Organosulfur chemistry.
  • ResearchGate, Sulfur Chemistry May Have Paved the Way for Evolution of Antioxidants.
  • PubMed, Exploring the sulfur species in wine by HPLC-ICPMS/MS.
  • Research Repository UCD, Synthesis and Applications of S(IV) and S(VI) Compounds.
  • OUCI, Exploring the sulfur species in wine by HPLC-ICPMS/MS.
  • Spectroscopy Online, Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Hemilabile Ligand Catalysis

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Hemilabile Systems (e.g., P,O-, P,N-, or N,O-ligands) Introduction: The "Goldilocks" Zone of Hemilability Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Hemilabile Systems (e.g., P,O-, P,N-, or N,O-ligands)

Introduction: The "Goldilocks" Zone of Hemilability

Welcome to the technical support center. If you are working with hemilabile ligands (hybrid ligands with one "anchor" donor and one "labile" donor), you are likely exploiting the "windshield wiper" mechanism to create temporary coordination vacancies.

The Core Challenge: Temperature (


) in these systems is not just a kinetic accelerator; it is a structural switch .
  • Too Low: The labile arm remains permanently bound (closed state). The catalyst is dormant (saturation).

  • Too High: The labile arm remains permanently dissociated, or the anchor dissociates. The catalyst decomposes or loses selectivity.

  • Optimal: The labile arm fluctuates rapidly (

    
    ), allowing substrate entry while stabilizing intermediates.
    

This guide provides the diagnostic workflows and protocols to find that thermodynamic sweet spot.

Module 1: Diagnostic Workflow (Troubleshooting)

Use this module if your reaction is failing. Match your observation to the symptom below.

Symptom A: Reaction Stalls / High Induction Period
  • Observation: No conversion for the first 1-2 hours, or very low TOF (Turnover Frequency) despite high catalyst loading.

  • Root Cause: "The Locked State." The reaction temperature is insufficient to overcome the enthalpy of binding (

    
    ) of the labile arm. The equilibrium strongly favors the saturated, closed species.
    
  • Solution:

    • Increase

      
       in 5°C increments.
      
    • Solvent Switch: If thermal limits are reached, switch to a non-coordinating solvent (e.g., from THF to Toluene). Coordinating solvents compete with the labile arm, effectively "locking" the metal center or preventing the arm from re-associating.

Symptom B: Formation of Black Precipitate (Catalyst Death)
  • Observation: Rapid initial burst of activity followed by a complete stop; reaction mixture turns black (metal nanoparticles).

  • Root Cause: "The Broken Anchor." High

    
     has increased the entropic term (
    
    
    
    ) to the point where even the strong "anchor" donor dissociates, or the labile arm fails to re-coordinate in time to stabilize a high-energy intermediate.
  • Solution:

    • Decrease

      
       by 10°C.
      
    • Ligand Excess: Add 10-20 mol% of free ligand to shift the equilibrium back toward the complex.

Symptom C: Loss of Enantioselectivity (Asymmetric Catalysis)
  • Observation: Yield is high, but

    
     (enantiomeric excess) drops significantly compared to lower 
    
    
    
    runs.
  • Root Cause: "The Unhinged Wiper." At high

    
    , the labile arm spends too much time dissociated. The chiral information (often carried on the backbone near the labile group) is too far from the metal center during the stereo-determining step.
    
  • Solution:

    • Construct a Non-Linear Eyring Plot (see Module 2).

    • Identify the "Isokinetic Temperature" where the mechanism shifts.

Module 2: Visualization of the Mechanism

The following diagram illustrates the temperature-dependent equilibrium of a hemilabile catalyst (M = Metal, A = Anchor, L = Labile Arm, S = Substrate).

HemilabileMechanism PreCat Pre-Catalyst (Closed State) Active Active Species (Open State) PreCat->Active Heat (T > T_activation) Dissociation of L-arm Active->PreCat Cooling / Stability Re-association Substrate Substrate Coordination Active->Substrate Substrate Entry Decomp Decomposition (Metal Aggregation) Active->Decomp Excessive Heat (T >> T_opt) Product Product Release Substrate->Product Catalytic Cycle Product->Active Regeneration

Figure 1: The "Windshield Wiper" Mechanism. Note that excessive heat diverts the active species toward irreversible decomposition rather than the catalytic cycle.

Module 3: Optimization Protocol (Step-by-Step)

Do not guess the temperature. Use this protocol to define the operating window.

Step 1: The Kinetic Profile (Arrhenius Analysis)

Run the reaction at four distinct temperatures (e.g., 25°C, 40°C, 55°C, 70°C) and measure the initial rate (


).

Data Analysis Table:

Temperature (K)

(

)
Rate (

)

Interpretation
Low (298K) 0.00335LowLowKinetic Control: Rate limited by labile arm dissociation.
Medium (313K) 0.00319HighHighOptimal Zone: Balance of stability and activity.
High (343K) 0.00291DecreasingDroppingThermodynamic Limit: Catalyst death or equilibrium shift.
Step 2: Plotting for Non-Linearity

Plot


 vs. 

.
  • Linear Plot: The mechanism is constant. You can increase

    
     until decomposition occurs.
    
  • Convex/Curved Plot: This is the signature of hemilabile systems. The "break point" in the line indicates the temperature where the resting state of the catalyst changes from "closed" to "open" (or solvent-coordinated).

    • Action: Set your process temperature 5-10°C below this break point to ensure catalyst longevity.

Step 3: The "Mercury Test" (Validation)

To confirm that high-temperature failure is due to particle formation (decomposition) and not just equilibrium shifts:

  • Run the reaction at the high

    
    .
    
  • Add a drop of elemental mercury (Hg) or excess

    
    .
    
  • Result: If the reaction stops immediately upon adding Hg, you have formed heterogeneous nanoparticles (catalyst death). If it continues, your complex is intact but kinetically inhibited.

Module 4: Advanced FAQs

Q1: Why does my reaction show an "induction period" only at low temperatures? A: At low


, the concentration of the "open" species is negligible. The system requires time (or a small amount of thermal energy) to build up a steady-state concentration of the active, open-coordination-site species. This is a classic signature of hemilabile catalysis where 

.

Q2: Can I use coordinating solvents (MeCN, DMSO) to stabilize the catalyst at high T? A: Proceed with caution. While they stabilize the metal against aggregation (preventing Symptom B), they compete with the substrate for the vacant site.

  • Rule of Thumb: If the binding strength of Solvent > Labile Arm, you will shut down the reaction. Use weakly coordinating anions (

    
    , 
    
    
    
    ) and non-coordinating solvents (DCM, Toluene) for initial screening.

Q3: How does pressure affect the optimal temperature? A: For gas-dependent reactions (Hydrogenation, Carbonylation), increasing gas pressure often stabilizes the "open" species by filling the vacancy with the reactant gas (


 or 

) immediately after the labile arm opens. This often allows you to run at higher temperatures without decomposition, as the metal center is never truly "naked."
Module 5: Troubleshooting Logic Tree

Use this flow to make real-time decisions during optimization.

TroubleshootingTree Start Start: Analyze Reaction Outcome Decision1 Is Conversion < 10%? Start->Decision1 Decision2 Is Catalyst decomposing? (Black ppt / Mirror) Decision1->Decision2 No (Activity exists) ActionHeat Increase T by 10°C (Overcome Activation Barrier) Decision1->ActionHeat Yes (Locked State) ActionCool Decrease T by 10°C (Stabilize Resting State) Decision2->ActionCool Yes (Thermal Death) ActionConc Increase Ligand Conc. or Gas Pressure Decision2->ActionConc Yes (But T is required) Optimize Time/Loading Optimize Time/Loading Decision2->Optimize Time/Loading No (Stable System)

Figure 2: Decision logic for temperature adjustments based on experimental observation.

References
  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. (Seminal review on the "windshield wiper" mechanism and stability).

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry. (Detailed thermodynamics of the open/closed equilibrium).

  • Bassin, J. P., et al. (2001). Origin of the Non-Arrhenius Behavior of the Rates of Enzymatic Reactions.[1] (Provides the theoretical basis for convex Arrhenius plots in multi-step mechanisms involving conformational changes).

  • Costabile, C., & Cavallo, L. (2004). Handling Hemilability in Catalysis: A Theoretical View. (Computational insights into how T affects the entropic penalty of ring-opening).

Sources

Reference Data & Comparative Studies

Validation

Mastering Enantiomeric Purity: A Comparative Guide to Chiral HPLC for Piperidine Derivatives

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable checkpoint in the synthesis and quality control of chiral molecules. The piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable checkpoint in the synthesis and quality control of chiral molecules. The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] When chirality is introduced to this privileged structure, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies mandate rigorous control over the enantiomeric composition of chiral drugs.[2][3]

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the gold standard for this critical task, offering robust, reliable, and reproducible separation of enantiomers.[4][5] This guide provides an in-depth, objective comparison of chiral HPLC methodologies for determining the enantiomeric excess of piperidine derivatives, supported by experimental insights and data-driven recommendations.

The Lynchpin of Separation: A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most pivotal decision in developing a successful enantioseparation method.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral separations due to their broad applicability and demonstrated success in resolving a vast array of chiral compounds, including piperidine derivatives.[3][4][6]

The chiral recognition mechanism of these polysaccharide-based CSPs is multifaceted, relying on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance to differentiate between enantiomers.[3][7] The derivatization of the polysaccharide backbone with various carbamates, such as 3,5-dimethylphenylcarbamate, creates chiral cavities and grooves into which the enantiomers can differentially fit.[7][8][9]

A comparative screening of commercially available polysaccharide-based columns is often the most efficient starting point for method development.[6][9]

Chiral Stationary Phase (CSP)Base PolymerKey Characteristics & Typical Applications for Piperidine Derivatives
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Often provides better enantioselectivity for basic compounds.[10] A strong first choice for screening piperidine derivatives.
Chiralpak® IB / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized phase, compatible with a wider range of solvents.[7] Good for piperidine-2,6-dione analogues.[7]
Chiralpak® IC / Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)The presence of chlorine atoms can enhance chiral discrimination for certain analytes.[10]
Chiralcel® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)A widely used coated phase with a long history of successful separations.
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Offers different selectivity compared to the dimethylphenylcarbamate phases.

Expert Insight: While amylose-based CSPs often show superior performance for basic compounds like many piperidine derivatives, a comprehensive screening strategy should always include cellulose-based columns as well, as subtle structural differences in the analyte can lead to unexpected selectivity.[10]

Experimental Workflow: A Step-by-Step Protocol for Chiral HPLC Method Development

A systematic and logical workflow is crucial for efficient and effective method development. This protocol outlines a self-validating system for achieving optimal chiral separation of piperidine derivatives.

Chiral HPLC Method Development Workflow cluster_Preparation Phase 1: Preparation & Initial Screening cluster_Optimization Phase 2: Method Optimization cluster_Validation Phase 3: Validation & Analysis Sample_Prep Sample Preparation (Racemic Standard, ~1 mg/mL) Column_Screening CSP Screening (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H) Sample_Prep->Column_Screening Inject Mobile_Phase_Screening Mobile Phase Screening (Normal & Polar Organic Modes) Column_Screening->Mobile_Phase_Screening Evaluate Resolution Optimize_Modifier Optimize Alcohol Modifier (Isopropanol vs. Ethanol, % concentration) Mobile_Phase_Screening->Optimize_Modifier Select Best Condition Optimize_Additive Optimize Additive (e.g., DEA for bases, TFA for acids) Optimize_Modifier->Optimize_Additive Fine-tune Separation Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Additive->Optimize_Temp_Flow Improve Peak Shape & Speed Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Temp_Flow->Method_Validation Lock Method ee_Calculation Enantiomeric Excess (ee) Calculation Method_Validation->ee_Calculation Analyze Samples Final_Report Final Report ee_Calculation->Final_Report

Caption: A systematic workflow for chiral HPLC method development.

Detailed Protocol:

1. Sample Preparation (Racemic Standard):

  • Accurately weigh and dissolve the racemic piperidine derivative in the initial mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.[4]

  • Ensure complete dissolution; sonication may be used if necessary.

2. Initial Screening Phase:

  • Column Selection: Begin with a screening of 2-4 polysaccharide-based columns. A recommended starting set includes Chiralpak® IA, Chiralpak® IB, and Chiralcel® OD-H.[6]

  • Mobile Phase Conditions:

    • Normal Phase (Primary): Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v). For basic piperidine derivatives, add 0.1% diethylamine (DEA) to improve peak shape.[6] For acidic derivatives, add 0.1% trifluoroacetic acid (TFA).[6]

    • Polar Organic Mode (Alternative): If solubility in normal phase is an issue, screen with 100% Methanol or 100% Acetonitrile.

  • Standard HPLC Parameters:

    • Flow Rate: 1.0 mL/min[4][7]

    • Column Temperature: 25 °C[4]

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[4][7]

3. Method Optimization Phase:

  • Mobile Phase Composition: Once partial separation is observed, systematically adjust the ratio of the alcohol modifier (e.g., from 10% to 20% to 30% IPA). Increasing the alcohol content generally decreases retention time but may also impact resolution.[4] Evaluate the effect of different alcohols (e.g., ethanol vs. isopropanol).

  • Temperature: Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Temperature can significantly influence selectivity and resolution.[6]

  • Flow Rate: Optimize the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve separation but increase run time.[4]

4. Calculation of Enantiomeric Excess (ee):

  • Once baseline resolution (Rs > 1.5) is achieved, integrate the peak areas of the two enantiomers.

  • The enantiomeric excess is calculated using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Performance Comparison: Chiral HPLC vs. Alternative Techniques

While chiral HPLC is the predominant technique, other methods can be advantageous in specific scenarios.

TechniquePrincipleAdvantages for Piperidine DerivativesDisadvantages
Chiral HPLC Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[2]Broad applicability, vast library of CSPs, well-established and robust.[2]Can use significant volumes of organic solvents.
Chiral SFC Separation using a supercritical fluid (typically CO₂) as the mobile phase.[2]Faster separations, lower organic solvent consumption (greener), often complementary selectivity to HPLC.[11][12][13]Higher initial instrument cost, less suitable for highly polar compounds.
Chiral GC Separation of volatile compounds in a gaseous mobile phase.[2]High resolution, cost-effective for volatile compounds.[2]Requires analytes to be volatile and thermally stable; often necessitates derivatization for piperidine derivatives.[2]

Expert Insight: For high-throughput screening environments, Chiral Supercritical Fluid Chromatography (SFC) is an increasingly attractive alternative to HPLC. The use of supercritical CO₂ as the primary mobile phase component allows for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[11][13]

The Role of Derivatization: A Double-Edged Sword

In some cases, derivatization of the piperidine derivative can be a valuable tool.[6]

Scenarios for Derivatization:

  • To Enhance Detection: If the analyte lacks a strong UV chromophore, derivatization with a UV-active agent can significantly improve sensitivity.[6] For example, 3-aminopiperidine has been successfully derivatized with benzoyl chloride for HPLC-UV analysis.[14]

  • To Improve Separation (Indirect Method): Reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard (achiral) HPLC column.[15]

However, this approach introduces additional complexity. The derivatizing agent must be enantiomerically pure, and the reaction must proceed to completion without any racemization. For these reasons, direct chiral HPLC on a CSP is generally the preferred method.[11]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed chiral HPLC method must be validated to ensure its reliability for its intended purpose.[5] Validation should generally follow the guidelines of the International Council for Harmonisation (ICH).[16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between the concentration of the minor enantiomer and its peak area.

  • Accuracy: The closeness of the measured ee value to the true value, often assessed by analyzing samples with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The accurate determination of enantiomeric excess is a critical pillar of modern pharmaceutical development. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a powerful and versatile platform for the analysis of piperidine derivatives. By employing a systematic screening and optimization strategy, researchers can develop robust and reliable methods that ensure the chiral purity, safety, and efficacy of these vital pharmaceutical compounds. While alternative techniques like chiral SFC offer advantages in speed and sustainability, chiral HPLC remains the foundational and most widely applicable technique in the field.

References

  • A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products - Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase - ResearchG
  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods - Benchchem.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchG
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchG
  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Deriv
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of ( S)-Enantiomer in Afoxolaner - PubMed.
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Public
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology.
  • Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separ
  • Chiral HPLC Method Development.
  • Comparison of polysaccharide‐based and protein‐based chiral liquid chromatography columns for enantiosepar
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Journal of Chrom
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • High Efficiency Chiral Separations in HPLC and SFC | LCGC Intern

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Comparative

The Unmistakable Signature of Stability: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tert-Butyl Sulfide Derivatives

For researchers, scientists, and drug development professionals working with organosulfur compounds, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation patterns observed under electr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with organosulfur compounds, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation patterns observed under electron ionization (EI) provide a molecular fingerprint, offering profound insights into the connectivity and stability of the constituent fragments. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of tert-butyl sulfide derivatives, contrasting them with their n-butyl, sec-butyl, and isobutyl isomers. Understanding these distinct fragmentation behaviors is paramount for unambiguous identification and for predicting the metabolic fate of sulfur-containing drug candidates.

The unique stability of the tert-butyl carbocation governs the fragmentation landscape of its sulfide derivatives, creating a starkly different and more simplified mass spectrum compared to its less branched counterparts. This guide will dissect these differences, providing the foundational knowledge to confidently interpret the mass spectra of these important chemical entities.

The Dominance of the Tert-Butyl Cation: A Tale of Stability

The story of tert-butyl sulfide fragmentation is fundamentally a story of carbocation stability. The tert-butyl group, with its central carbon bonded to three methyl groups, readily forms a tertiary carbocation upon fragmentation. This carbocation is significantly stabilized by hyperconjugation, the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation. This inherent stability makes the formation of the tert-butyl cation a highly favored fragmentation pathway.

In contrast, the primary (n-butyl), secondary (sec-butyl), and other primary (isobutyl) carbocations that can be formed from the corresponding sulfide isomers are less stable. This difference in stability is the cornerstone of the divergent fragmentation patterns we will explore.

A Head-to-Head Comparison: Di-tert-butyl Sulfide vs. Its Isomers

To illustrate the profound impact of the tert-butyl group, we will compare the electron ionization (EI) mass spectra of four isomeric di-butyl sulfides: di-tert-butyl sulfide, di-n-butyl sulfide, di-sec-butyl sulfide, and di-isobutyl sulfide. All four compounds have the same molecular formula (C₈H₁₈S) and nominal mass (146 g/mol ).

Di-tert-butyl Sulfide: A Portrait of Simplicity

The mass spectrum of di-tert-butyl sulfide is characterized by its remarkable simplicity, dominated by a single, intense peak.

Key Fragmentation Pathways of Di-tert-butyl Sulfide:

  • α-Cleavage and the Formation of the Tert-Butyl Cation (m/z 57): The most prominent fragmentation pathway involves the cleavage of the carbon-sulfur bond, leading to the formation of a tert-butyl radical and a tert-butylthio cation. This is immediately followed by the loss of a sulfur atom to generate the highly stable tert-butyl carbocation at m/z 57. This peak is almost always the base peak in the spectrum, a testament to its exceptional stability.

  • Molecular Ion (M⁺, m/z 146): The molecular ion peak is often of low to moderate intensity, as the molecule readily fragments to form the stable tert-butyl cation.

  • Loss of a Methyl Group ([M-15]⁺, m/z 131): A minor fragmentation pathway involves the loss of a methyl radical from the molecular ion.

The fragmentation pathway of di-tert-butyl sulfide can be visualized as follows:

M [(CH₃)₃C-S-C(CH₃)₃]⁺˙ m/z 146 frag1 [(CH₃)₃C]⁺ m/z 57 (Base Peak) M->frag1 α-Cleavage frag3 [M - CH₃]⁺ m/z 131 M->frag3 - CH₃˙ frag2 [(CH₃)₂C=CH₂]⁺˙ + S + C(CH₃)₃ (via rearrangement)

Caption: Primary fragmentation of di-tert-butyl sulfide.

Di-n-butyl Sulfide: A More Complex Fragmentation Landscape

In stark contrast to its tert-butyl isomer, the mass spectrum of di-n-butyl sulfide exhibits a much more complex pattern of fragmentation, a direct consequence of the lower stability of the resulting primary carbocations.

Key Fragmentation Pathways of Di-n-butyl Sulfide:

  • α-Cleavage: Cleavage of the C-S bond results in the formation of a butyl radical and a butylthio cation.

  • β-Cleavage and McLafferty-type Rearrangements: The linear butyl chains are susceptible to β-cleavage and rearrangements, leading to a series of fragment ions. A prominent peak is often observed at m/z 61, corresponding to the [CH₃CH₂CH₂S]⁺ ion.

  • Loss of Alkyl Fragments: Successive loss of ethylene (C₂H₄) and other small alkyl fragments from larger ions is common.

  • Molecular Ion (M⁺, m/z 146): The molecular ion is typically more abundant than in the di-tert-butyl sulfide spectrum.

Di-sec-butyl Sulfide and Di-isobutyl Sulfide: Intermediate Complexity

The mass spectra of di-sec-butyl sulfide and di-isobutyl sulfide display fragmentation patterns of intermediate complexity, reflecting the relative stabilities of the secondary and primary carbocations that can be formed.

  • Di-sec-butyl Sulfide: The fragmentation is influenced by the formation of the more stable secondary carbocation. α-cleavage is a major pathway, leading to a prominent peak corresponding to the sec-butyl cation (m/z 57), although typically less intense than in the di-tert-butyl sulfide spectrum.

  • Di-isobutyl Sulfide: The fragmentation of di-isobutyl sulfide is characterized by rearrangements to form more stable secondary or tertiary carbocations. A significant peak is often observed at m/z 43, corresponding to the isopropyl cation, formed after rearrangement.

The general fragmentation pathways for these isomeric sulfides are summarized in the following diagram:

cluster_tert Di-tert-butyl Sulfide cluster_n Di-n-butyl Sulfide cluster_sec Di-sec-butyl Sulfide cluster_iso Di-isobutyl Sulfide tert_M M⁺˙ (146) tert_frag [C₄H₉]⁺ (57) (Base Peak) tert_M->tert_frag α-Cleavage n_M M⁺˙ (146) n_frag1 [C₄H₉S]⁺ (89) n_M->n_frag1 α-Cleavage n_frag2 [C₃H₇S]⁺ (75) n_frag1->n_frag2 - CH₂ n_frag3 [C₂H₅S]⁺ (61) n_frag2->n_frag3 - CH₂ sec_M M⁺˙ (146) sec_frag [C₄H₉]⁺ (57) sec_M->sec_frag α-Cleavage iso_M M⁺˙ (146) iso_frag [C₃H₇]⁺ (43) (after rearrangement) iso_M->iso_frag Rearrangement & Cleavage

Caption: Comparative fragmentation of di-butyl sulfide isomers.

Quantitative Data Summary

The following table summarizes the key fragment ions and their typical relative intensities for the four isomeric di-butyl sulfides. This data is compiled from the NIST Mass Spectrometry Data Center.[1][2]

CompoundMolecular Ion (m/z 146) Relative IntensityBase Peak (m/z)Other Key Fragments (m/z) and Relative Intensities
Di-tert-butyl Sulfide Low to Moderate5741 (~30%), 131 (<10%)
Di-n-butyl Sulfide Moderate6141 (~80%), 56 (~70%), 89 (~40%)
Di-sec-butyl Sulfide Moderate5741 (~60%), 87 (~30%), 117 (~20%)
Di-isobutyl Sulfide Moderate4341 (~90%), 57 (~70%), 89 (~20%)

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following provides a detailed, step-by-step methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tert-butyl sulfide derivatives and their isomers.

Objective:

To separate and identify isomeric di-butyl sulfides and characterize their fragmentation patterns using electron ionization mass spectrometry.

Instrumentation:
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

Materials:
  • Di-tert-butyl sulfide (analytical standard)

  • Di-n-butyl sulfide (analytical standard)

  • Di-sec-butyl sulfide (analytical standard)

  • Di-isobutyl sulfide (analytical standard)

  • High-purity helium (carrier gas)

  • Hexane or other suitable solvent (for sample dilution)

Experimental Workflow:

cluster_workflow GC-MS Analysis Workflow prep Sample Preparation gc Gas Chromatography prep->gc Injection ms Mass Spectrometry gc->ms Elution & Ionization data Data Analysis ms->data Detection & Spectrum Acquisition

Caption: GC-MS workflow for sulfide analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare individual stock solutions of each isomeric di-butyl sulfide in hexane at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solutions to a final concentration of 10 µg/mL in hexane.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to each isomer based on their retention times.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectra with a reference library (e.g., NIST).

    • Propose fragmentation mechanisms to explain the observed fragment ions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of analytical standards for each isomer allows for the confirmation of retention times and fragmentation patterns. The comparison of experimentally obtained spectra with established library spectra, such as those from the NIST database, provides an additional layer of verification. Furthermore, the logical consistency of the observed fragmentation patterns with the principles of carbocation stability serves as a self-validating check on the interpretation of the data.

Conclusion: The Power of Predictive Fragmentation

The mass spectral fragmentation of tert-butyl sulfide derivatives is a powerful illustration of how fundamental principles of organic chemistry, such as carbocation stability, can be used to predict and interpret complex analytical data. The simple, clean spectrum of di-tert-butyl sulfide, dominated by the m/z 57 peak, is a direct consequence of the facile formation of the highly stable tert-butyl cation. In contrast, the more complex and varied fragmentation patterns of its n-butyl, sec-butyl, and isobutyl isomers reflect the greater propensity of their less stable carbocation intermediates to undergo rearrangements and further fragmentation.

For scientists in pharmaceutical research and development, this understanding is not merely academic. The ability to predict and interpret the fragmentation of sulfur-containing molecules is crucial for metabolite identification, impurity profiling, and ensuring the structural integrity of drug candidates. By mastering the principles outlined in this guide, researchers can leverage the full power of mass spectrometry to accelerate their research and development efforts.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. Di-tert-butyl sulfide. [Link]

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  • PubChem. Diisobutyl sulfide. [Link]

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  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-[(Tert-butylsulfanyl)methyl]piperidine: A Guide for Laboratory Professionals

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-[(Tert-butylsulfanyl)methyl]piperidine, a compound of interest in contemporary research. Our focus is to empower you with the knowledge to implement safe and effective laboratory practices, from initial handling to final disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of safe laboratory work. Based on the known properties of piperidine, 2-[(Tert-butylsulfanyl)methyl]piperidine should be treated as a hazardous substance.

Key Potential Hazards:

  • Flammability: Piperidine is a highly flammable liquid and vapor.[1] Assume 2-[(Tert-butylsulfanyl)methyl]piperidine shares this property. Keep it away from heat, sparks, open flames, and other ignition sources.[1]

  • Corrosivity: Piperidine causes severe skin burns and eye damage.[1][2] Direct contact with 2-[(Tert-butylsulfanyl)methyl]piperidine must be avoided.

  • Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled, and is harmful if swallowed.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage.[3]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a flame-retardant lab coat or chemical-resistant coverallsTo prevent skin contact, which can lead to severe burns and toxicity.[4][5] The choice of glove material should be based on breakthrough time and permeation rate for similar chemicals.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeTo prevent inhalation of vapors, which can be toxic.[3][6] Work should always be conducted in a well-ventilated area or under a chemical fume hood.[6]
Feet Closed-toe, chemical-resistant shoesTo protect feet from potential spills.
II. Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-[(Tert-butylsulfanyl)methyl]piperidine is crucial for maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[7][8]

  • The storage area should be designated for flammable and corrosive liquids and be equipped with appropriate fire suppression systems.

  • Ensure the container is tightly closed when not in use.[1]

Step 2: Handling and Use

  • All handling of 2-[(Tert-butylsulfanyl)methyl]piperidine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][7]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[1]

  • Have an emergency eyewash station and safety shower readily accessible in the immediate work area.[6]

Step 3: Spill Management

  • In the event of a spill, evacuate the area immediately.

  • Remove all sources of ignition.[1][7]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after the material has been removed.

Step 4: Disposal

  • Dispose of 2-[(Tert-butylsulfanyl)methyl]piperidine and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[9]

III. Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

IV. Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-[(Tert-butylsulfanyl)methyl]piperidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don Appropriate PPE Setup Prepare Fume Hood & Equipment Prep->Setup Review Review SDS/Safety Info Review->Prep Handle Handle Chemical in Fume Hood Setup->Handle Begin Experiment Store Store Properly Handle->Store Spill Spill Response Handle->Spill If Spill Occurs Exposure Exposure Response Handle->Exposure If Exposure Occurs Clean Clean Work Area Store->Clean After Use Waste Segregate Hazardous Waste Clean->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the safe handling of 2-[(Tert-butylsulfanyl)methyl]piperidine.

By adhering to these guidelines, researchers can confidently and safely work with 2-[(Tert-butylsulfanyl)methyl]piperidine, ensuring both personal safety and the integrity of their research.

References

  • Penta chemicals. (2024, May 7).
  • Thermo Fisher Scientific. (2023, March 16).
  • Sigma-Aldrich. (2025, September 23).
  • AK Scientific, Inc. (n.d.).
  • Carl ROTH. (2025, March 31).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2023, October 11).
  • Fisher Scientific. (2008, January 23). SAFETY DATA SHEET: 2,2,6,6-Tetramethylpiperidine.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Amino-2,2,6,6-tetramethylpiperidine.
  • Thermo Fisher Scientific. (n.d.).
  • Cymit Quimica. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • NanJing Liskon Biological Technology Co.,ltd. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Santa Cruz Biotechnology. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

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